Fmoc-Glu(O-2-PhiPr)-OH
Beschreibung
PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.
PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
mutagen from fried ground beef; structure given in first source
structure in first source
Eigenschaften
IUPAC Name |
1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037628 | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray-white solid; [Merck Index], Solid | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol, DMSO | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Gray-white crystals, Solid | |
CAS No. |
105650-23-5, 138370-35-1 | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105650-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105650235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138370351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909C6UN66T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C, MP: 327-328 °C, 327 - 328 °C | |
| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Glu(O-2-PhiPr)-OH in Advanced Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the precise control over reactive side chains is paramount to achieving desired peptide structures and functions. Fmoc-Glu(O-2-PhiPr)-OH emerges as a specialized and highly valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), offering a unique solution for the construction of complex peptides, particularly those featuring lactam bridges and other side-chain modifications. This technical guide provides an in-depth analysis of the core functionalities, experimental protocols, and strategic applications of this compound.
Core Functionality: Quasi-Orthogonal Protection
This compound is a derivative of glutamic acid where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. The primary role of this protecting group is to offer a "quasi-orthogonal" protection strategy within the broader context of Fmoc-SPPS.
Orthogonality in peptide chemistry refers to the ability to deprotect one type of protecting group without affecting others. The 2-PhiPr group is selectively cleaved under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] These conditions are significantly milder than the strong acid cocktails required to cleave the final peptide from the resin and remove other common side-chain protecting groups like tert-butyl (tBu). This selective deprotection capability is the cornerstone of its utility.
This quasi-orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other acid-labile protecting groups are preserved. This opens up possibilities for on-resin modifications, most notably the formation of cyclic peptides through side-chain to side-chain lactamization.
A particularly advantageous application is its combined use with Fmoc-Lys(Mtt)-OH, where the Mtt (4-methyltrityl) group on the lysine side chain can also be removed under similarly mild acidic conditions. This allows for the simultaneous deprotection of both the glutamic acid and lysine side chains, facilitating an efficient on-resin cyclization to form a lactam bridge.
Quantitative Data Summary
While extensive comparative kinetic data is often proprietary or application-specific, the following table summarizes the key characteristics of the 2-PhiPr protecting group in comparison to other commonly used protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-SPPS.
| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality to Fmoc/tBu Strategy | Key Advantages | Potential Considerations |
| 2-Phenylisopropyl (2-PhiPr) | 2-phenylpropan-2-yl | 1-2% TFA in DCM | Yes (Quasi-orthogonal) | Enables on-resin side-chain modification and cyclization.[1] | Requires an additional selective deprotection step. |
| tert-Butyl (tBu) | tert-butyl | High concentration TFA (e.g., 95%) | No (Cleaved with peptide from resin) | Standard, robust, and widely used for linear peptides. | Not suitable for on-resin side-chain modifications requiring acid-labile group removal. |
| Allyl (All) | prop-2-en-1-yl | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Yes (Fully orthogonal) | Fully orthogonal to both acid and base-labile groups. | Requires use of a palladium catalyst, which must be thoroughly removed. |
| (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Yes (Fully orthogonal) | Fully orthogonal to acid and base-labile groups. | Hydrazine can have side reactions with certain residues. |
Experimental Protocols
Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
DMF (Peptide synthesis grade)
-
DCM (ACS grade)
-
Piperidine solution (20% in DMF)
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (2-3 times) and then DMF (2-3 times).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.
-
Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain.
Materials:
-
Peptide-resin containing a Glu(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 15-20 minutes.
-
-
Deprotection Cocktail Preparation:
-
Prepare a solution of 1-2% TFA and 1-5% TIS in DCM. For example, for 10 mL of deprotection solution, use 0.1-0.2 mL of TFA, 0.1-0.5 mL of TIS, and bring the final volume to 10 mL with DCM.
-
-
Selective Deprotection:
-
Drain the swelling solvent from the resin.
-
Add the 2-PhiPr deprotection cocktail to the resin.
-
Agitate the mixture gently. The deprotection is typically carried out in multiple, short treatments to minimize potential side reactions. A common protocol is 10-15 treatments of 2 minutes each.
-
After each treatment, drain the solution.
-
-
Washing:
-
After the final deprotection treatment, wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and cleaved protecting group.
-
Wash with DMF (5-7 times) to prepare the resin for the subsequent reaction (e.g., cyclization).
-
Mandatory Visualizations
Logical Workflow for Side-Chain to Side-Chain Cyclization
The following diagram illustrates the logical workflow for synthesizing a cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.
Caption: Workflow for side-chain to side-chain peptide cyclization.
Experimental Workflow for Selective Deprotection and On-Resin Cyclization
This diagram provides a more detailed experimental workflow for the key steps involving this compound.
Caption: On-resin deprotection and cyclization workflow.
Conclusion
This compound is a powerful tool in the arsenal of peptide chemists. Its key attribute of quasi-orthogonal protection facilitates the synthesis of complex peptide architectures that are often inaccessible with standard protecting group strategies. By enabling selective on-resin side-chain deprotection, it provides a reliable and efficient pathway for the creation of cyclic peptides and other modified structures, which are of increasing interest in drug discovery and development. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in the synthesis of next-generation peptide therapeutics.
References
Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties, Structure, and Application of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester in Peptide Synthesis.
Fmoc-Glu(O-2-PhiPr)-OH is a pivotal amino acid derivative for chemists and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the quasi-orthogonally protected γ-carboxyl group, offer significant advantages in the synthesis of complex peptides, including cyclic and branched structures. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.
Chemical Properties and Structure
This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a white to pale yellow powder.[1] The key structural features are the temporary N-α-Fmoc protecting group, which is base-labile, and the γ-carboxyl group of the glutamic acid side chain being protected by a 2-phenylisopropyl (2-PhiPr) ester. This side-chain protecting group is highly acid-sensitive and can be selectively removed under very mild acidic conditions, a property that is central to its utility in peptide synthesis.
The molecular structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 200616-39-3 | [1][2][3] |
| Molecular Formula | C₂₉H₂₉NO₆ | [1][3] |
| Molecular Weight | 487.54 g/mol | [1][2][3] |
| Appearance | White to pale yellow powder | [1] |
| Purity (TLC) | ≥97% | [2][4] |
| Purity (HPLC) | ≥95.0% | [5] |
| Purity (Acidimetric) | ≥90.0% | [5] |
| Storage Temperature | 15-25°C or 0°C | [1][2] |
| pKa (Predicted) | 3.69 ± 0.10 | [1] |
Note: Purity values may vary between suppliers and batches. Please refer to the certificate of analysis for lot-specific data.
Application in Solid-Phase Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle of amino acid addition using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).
The key advantage of this derivative lies in the 2-PhiPr protecting group on the side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with very mild acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][6] This "quasi-orthogonal" protection strategy allows for the selective deprotection of the glutamic acid side chain while the peptide is still attached to the resin and other acid-labile protecting groups (like t-butyl) remain intact.[2][7]
This feature is particularly valuable for the on-resin synthesis of:
-
Side-chain to side-chain cyclic peptides: By pairing this compound with an amino acid derivative having a similarly labile side-chain protection, such as Fmoc-Lys(Mtt)-OH, both side chains can be deprotected simultaneously on the resin, followed by lactam bridge formation.[2][6]
-
Head-to-tail cyclic peptides: The 2-PhiPr group can be used to protect the C-terminal glutamic acid, allowing for selective deprotection and subsequent cyclization with the N-terminal amino group.[8]
-
Branched peptides and peptide libraries. [2]
The use of this compound can also help to minimize aspartimide formation, a common side reaction in peptide synthesis.[9]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in SPPS.
General Fmoc Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates a typical cycle for the incorporation of an amino acid, including this compound, during Fmoc-SPPS.
Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes the steps to couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Preparation of the Amino Acid Solution:
-
In a separate vial, dissolve 3-5 equivalents of this compound in DMF.
-
Add 3-5 equivalents of the coupling reagent (e.g., HBTU).
-
Add 3-5 equivalents of an additive (e.g., HOBt).
-
Briefly vortex to dissolve the solids.
-
-
Activation:
-
Add 6-10 equivalents of DIPEA to the amino acid solution.
-
The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other ninhydrin-based test on a small sample of the resin. A negative result (e.g., beads remain colorless or yellow) indicates complete coupling.
-
Protocol 2: Selective Deprotection of the 2-PhiPr Group for On-Resin Cyclization
This protocol details the selective removal of the 2-PhiPr group from the glutamic acid side chain, a crucial step for on-resin cyclization.
Materials:
-
Resin-bound peptide containing a Glu(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a 1% (v/v) solution of TFA in DCM.
-
-
Resin Washing:
-
Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.
-
-
Deprotection Reaction:
-
Add the 1% TFA in DCM solution to the resin.
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-10 minutes. It is recommended to perform the deprotection in multiple short steps (e.g., 2-3 treatments of 5 minutes each).
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the TFA and the cleaved 2-phenylpropene.
-
Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid.
-
Wash the resin with DMF (3-5 times) to prepare for the subsequent cyclization step.
-
The following diagram illustrates the workflow for on-resin side-chain to side-chain cyclization using this compound and Fmoc-Lys(Mtt)-OH.
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spec) for this compound is limited. Researchers are advised to obtain the certificate of analysis from their supplier, which typically includes key characterization data. For novel research, it is recommended to perform independent characterization to confirm the identity and purity of the material.
Conclusion
This compound is a highly valuable building block in modern peptide chemistry. Its quasi-orthogonal protecting group strategy enables the efficient and controlled synthesis of complex peptide architectures, such as cyclic and branched peptides, which are of significant interest in drug discovery and development. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this versatile amino acid derivative in research and production settings.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For trifunctional amino acids like glutamic acid, the choice of a side-chain protecting group is critical to prevent unwanted side reactions and enable the synthesis of complex peptides, including cyclic and other modified structures. The 2-phenylpropan-2-yl (2-PhiPr) protecting group has emerged as a valuable tool for the protection of the γ-carboxyl group of glutamic acid, offering unique advantages in specific synthetic applications. This technical guide provides a comprehensive overview of the 2-PhiPr protecting group for glutamic acid, including its properties, applications, and detailed experimental protocols.
Core Properties and Applications
The 2-PhiPr group is a tert-butyl ester analogue that provides robust protection for the side-chain carboxyl group of glutamic acid during Fmoc-based SPPS. Its defining characteristic is its high acid lability, allowing for its selective removal under very mild acidic conditions that leave other common acid-labile protecting groups, such as the tert-butyl (tBu) group, intact. This orthogonality is the key to its utility in the synthesis of complex peptides.
The primary application of the 2-PhiPr protecting group for glutamic acid is in the synthesis of side-chain to side-chain cyclized peptides . In this strategy, Fmoc-Glu(O-2-PhiPr)-OH is incorporated into the peptide sequence along with another amino acid carrying a complementary, orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH. The mild acid lability of the 2-PhiPr and Mtt groups allows for their simultaneous deprotection on the solid support, enabling subsequent intramolecular cyclization to form a lactam bridge.
Furthermore, the steric bulk of the 2-PhiPr group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue, although quantitative data on this specific effect is not extensively documented in the reviewed literature.
Data Presentation
Table 1: Properties of the 2-PhiPr Protecting Group for Glutamic Acid
| Property | Description |
| Chemical Name | 2-phenylpropan-2-yl |
| Protected Residue | This compound |
| Molecular Formula | C₂₉H₂₉NO₆ |
| Molecular Weight | 487.54 g/mol |
| Cleavage Condition | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][2] |
| Orthogonality | Orthogonal to tert-butyl (tBu) based protecting groups. |
| Primary Application | On-resin side-chain to side-chain peptide cyclization in Fmoc-SPPS. |
| Key Advantage | Selective deprotection under very mild acidic conditions. |
Table 2: Comparison of Deprotection Conditions for Common Glutamic Acid Side-Chain Protecting Groups
| Protecting Group | Typical Deprotection Reagent | Stability to 1-2% TFA/DCM |
| 2-PhiPr | 1-2% TFA in DCM | Labile |
| OtBu | 95% TFA | Stable |
| OBzl | H₂/Pd or strong acid (e.g., HF) | Stable |
| OAll | Pd(PPh₃)₄ / Phenylsilane | Stable |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of the γ-carboxyl group of Fmoc-glutamic acid using 2-phenyl-2-propanol via a Steglich esterification.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
2-phenyl-2-propanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and 2-phenyl-2-propanol (1.5 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filtration: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Work-up: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford this compound.
Protocol 2: On-Resin Deprotection of the 2-PhiPr Group
This protocol outlines the selective removal of the 2-PhiPr group from a resin-bound peptide.
Materials:
-
Peptide-resin containing a Glu(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS) (optional scavenger)
-
DMF, peptide synthesis grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a peptide synthesis vessel.
-
Deprotection Cocktail Preparation: Prepare a solution of 1% or 2% TFA in DCM. If the peptide contains sensitive residues like tryptophan, the addition of a scavenger such as TIS (2.5%) is recommended.
-
Deprotection: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid and cleaved protecting group.
-
Neutralization (Optional): If the subsequent step requires neutral conditions, wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.
-
Final Washing: Wash the resin with DMF to prepare for the next synthetic step (e.g., cyclization).
Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between a glutamic acid and a lysine residue after selective deprotection.
Materials:
-
Peptide-resin with deprotected Glu and Lys side chains
-
Coupling reagents (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., DIPEA or N-methylmorpholine (NMM))
-
DMF, peptide synthesis grade
Procedure:
-
Selective Deprotection: Perform the selective deprotection of the side chains of Glu(O-2-PhiPr) and Lys(Mtt) simultaneously using a solution of 1-2% TFA in DCM as described in Protocol 2.
-
Washing: After deprotection, wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF.
-
Cyclization:
-
Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The completion of the cyclization can be monitored by a Kaiser test (which should be negative) or by cleaving a small amount of resin for HPLC-MS analysis.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Further Synthesis/Cleavage: Proceed with the synthesis of the remaining peptide sequence or perform the final cleavage from the resin.
Mandatory Visualizations
Caption: Steglich esterification for 2-PhiPr protection of glutamic acid.
Caption: Acid-catalyzed deprotection of the 2-PhiPr group.
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
References
The Strategic Application of Fmoc-Glu(O-2-PhiPr)-OH in Drug Discovery: A Technical Guide to Crafting Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced specificity and stability has led to a surge of interest in constrained peptides. These molecules, forced into bioactive conformations, often exhibit superior pharmacological properties compared to their linear counterparts. A key player in the synthesis of a significant class of these constrained peptides—lactam-bridged peptides—is the quasi-orthogonally protected glutamic acid derivative, Fmoc-Glu(O-2-PhiPr)-OH . This technical guide delves into the core applications of this versatile building block in drug discovery, providing detailed experimental protocols, quantitative data from a relevant case study, and visualizations of the underlying chemical workflows.
Core Principles and Advantages
This compound is an N-α-Fmoc-protected L-glutamic acid derivative where the γ-carboxyl group is shielded by a 2-phenylisopropyl (2-PhiPr) ester. The strategic advantage of the 2-PhiPr group lies in its selective lability under mildly acidic conditions (typically 1% trifluoroacetic acid in dichloromethane), which are orthogonal to the standard piperidine treatment used for Fmoc group removal and the strong acid cocktail used for final cleavage and removal of other acid-labile side-chain protecting groups (like tBu, Boc, and Trt).
This unique property makes this compound an invaluable tool for the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides. When paired with an amino acid bearing a similarly removable, orthogonal protecting group on its side-chain amine, such as Fmoc-Lys(Mtt)-OH, a selective deprotection of both side chains can be performed on the solid support, followed by intramolecular amide bond formation to create a cyclic peptide. This on-resin cyclization strategy often leads to higher yields and purity compared to solution-phase cyclization.
The resulting lactam bridge introduces a significant conformational constraint, which can lead to:
-
Enhanced Biological Activity: By locking the peptide into a conformation that is pre-organized for receptor binding.
-
Increased Proteolytic Stability: The cyclic structure is less susceptible to degradation by exopeptidases and can show increased resistance to endopeptidases.
-
Improved Pharmacokinetic Properties: Enhanced stability can lead to a longer in vivo half-life.
Application in Drug Discovery: A Case Study of Antimicrobial Peptides
A compelling example of the application of this compound is in the development of novel antimicrobial peptides (AMPs). A study on analogues of Cathelicidin-PY, a 29-residue disulfide-cyclized AMP, utilized this compound to replace the native disulfide bridge with a more stable lactam bridge.[1] This modification aimed to improve the peptide's stability and investigate the structure-activity relationship (SAR).
Quantitative Data Summary
The study synthesized a series of lactam-bridged analogues and evaluated their antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a peptide's antimicrobial efficacy, with lower values indicating higher potency. The data below summarizes the activity of a lactam-bridged analogue synthesized using this compound compared to the native peptide.
| Peptide/Analogue | Sequence with Lactam Bridge | Target Organism | MIC (µM) |
| Cathelicidin-PY (Native) | R-K-C-N-F-L-C-K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-G | E. coli | 8 |
| S. aureus | 4 | ||
| P. aeruginosa | 16 | ||
| Lactam Analogue 4 | R-K-Glu -N-F-L-Lys -K-L-K-E-K-L-R-T-V-I-T-S-H-I-D-K-V-L-R-P-Q-G | E. coli | 16 |
| S. aureus | 8 | ||
| P. aeruginosa | 32 |
Data synthesized from the findings reported in the study on Cathelicidin-PY analogues.[1]
This table clearly demonstrates that while the lactam-bridged analogue maintained antimicrobial activity, its potency was slightly reduced compared to the native disulfide-bridged peptide in this specific case. Such quantitative comparisons are crucial in drug discovery for guiding further optimization of the peptide sequence and bridge characteristics.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of lactam-bridged peptides using this compound, based on established solid-phase peptide synthesis (SPPS) and microbiological testing procedures.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a rink amide resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the desired Fmoc-amino acid with 3.9 equivalents of a coupling agent (e.g., HBTU/HCTU) and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described above.
On-Resin Lactam Bridge Formation
This protocol details the selective side-chain deprotection and intramolecular cyclization.
-
Selective Side-Chain Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (5x).
-
Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 5 minutes. Repeat this step 5-7 times. This selectively removes the 2-PhiPr and Mtt groups.
-
Wash the resin with DCM (5x), 10% DIPEA in DMF (3x), and DMF (5x) to neutralize the resin.
-
-
Intramolecular Cyclization:
-
In a separate vial, dissolve 3 equivalents of a cyclization agent (e.g., PyAOP or HATU) and 6 equivalents of DIPEA in DMF.
-
Add the cyclization cocktail to the resin and agitate at room temperature.
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.[1]
-
Once cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
-
Cleavage, Purification, and Characterization
-
Cleavage from Resin: Treat the dry peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice more.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]
-
Collect fractions and analyze by analytical LC-MS to identify those containing the pure peptide.
-
-
Characterization: Pool the pure fractions, lyophilize to obtain a white powder, and confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
-
Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in appropriate broth media.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified cyclic peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing the Workflow and Underlying Logic
To better illustrate the experimental processes and the strategic decisions involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overall workflow for the synthesis and evaluation of a lactam-bridged peptide.
Caption: Key steps in the on-resin lactam bridge formation.
Signaling Pathways and Mechanism of Action
While the primary mechanism of action for many antimicrobial peptides, including the Cathelicidin-PY analogues, is the physical disruption of the bacterial cell membrane, it is important to note that cyclic peptides are widely recognized for their ability to modulate specific signaling pathways. Their constrained conformation allows them to bind with high affinity and specificity to protein targets such as receptors and enzymes, thereby inhibiting or activating downstream signaling cascades.
For instance, rationally designed cyclic peptides have been successfully developed to disrupt the TGF-β/SMAD7 signaling pathway, which is implicated in fibrosis and cancer, by targeting the TGF-β receptor complex. While the AMPs in the case study may not primarily act through such a mechanism, the principle of using conformational constraint to target specific protein-protein interactions is a cornerstone of modern drug discovery. The use of this compound provides a robust method for creating the cyclic scaffolds necessary to probe and modulate these pathways.
Caption: Mechanisms of action for cyclic peptides in drug discovery.
Conclusion
This compound stands out as a critical reagent for the synthesis of conformationally constrained peptides, particularly those featuring a side-chain lactam bridge. Its application enables the creation of novel peptide-based drug candidates with potentially enhanced stability and biological activity. The ability to perform on-resin cyclization streamlines the synthetic process and facilitates the exploration of structure-activity relationships, as demonstrated in the case of antimicrobial peptide development. As the demand for more sophisticated peptide therapeutics grows, the strategic use of specialized building blocks like this compound will continue to be a cornerstone of innovation in drug discovery.
References
Navigating Solid-Phase Peptide Synthesis: A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Fmoc-Glu(O-2-PhiPr)-OH, a valuable building block, offers unique advantages, particularly in the synthesis of cyclic peptides and other complex peptide structures. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common SPPS solvents, offering a framework for its effective utilization. While specific quantitative data for this derivative is not extensively published, this guide extrapolates from the general behavior of Fmoc-amino acids and provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Core Attributes of this compound
This compound is a derivative of glutamic acid where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the gamma-carboxyl group is protected by the acid-labile 2-phenylisopropyl (2-PhiPr) ester. This orthogonal protection scheme is a cornerstone of modern SPPS, allowing for selective deprotection and chain elongation.
The 2-PhiPr group is particularly noteworthy for its high acid lability, enabling its selective removal under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3][4] This feature is highly advantageous for the on-resin synthesis of head-to-tail cyclic peptides, where the side chain can be deprotected while the peptide remains anchored to the solid support, allowing for subsequent intramolecular cyclization.
Solubility in SPPS Solvents: A General Overview
The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Chlorinated solvents like dichloromethane (DCM) are also frequently used, particularly for their ability to swell polystyrene-based resins.[5][6]
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Chemical Name | General Solubility of Fmoc-Amino Acids | Expected Solubility of this compound | Notes |
| DMF | N,N-Dimethylformamide | High | High | A standard and effective solvent for most SPPS steps. Can contain dimethylamine impurities that may cause premature Fmoc deprotection.[5] |
| NMP | N-Methyl-2-pyrrolidone | High | High | A highly polar aprotic solvent, often considered superior to DMF for solvating protected peptides and preventing aggregation.[5] |
| DCM | Dichloromethane | Moderate to High | Moderate to High | Commonly used for resin swelling and in combination with other solvents. Essential for the selective cleavage of the 2-PhiPr group with TFA. |
Stability Profile in the SPPS Workflow
The stability of this compound throughout the SPPS cycle is crucial for the successful synthesis of the target peptide. The primary points of consideration are the stability of the Fmoc group, the 2-PhiPr ester, and the potential for side reactions.
Fmoc Group Stability: The Fmoc group is stable under the acidic conditions used for the cleavage of many side-chain protecting groups but is readily cleaved by secondary amines, most commonly 20% piperidine in DMF.[7][8]
2-PhiPr Ester Stability: The 2-phenylisopropyl ester is designed to be highly acid-labile. It is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the mildly acidic conditions that might be present during coupling reactions. Its key feature is its selective removal with very dilute acid (e.g., 1% TFA in DCM), which allows for orthogonal deprotection in the presence of more robust acid-labile protecting groups like tert-butyl (tBu).[1][2][3][4]
Potential Degradation Pathways: While generally stable under standard SPPS conditions, prolonged exposure to strong bases or acids outside of the intended deprotection steps could lead to degradation. For instance, impurities in DMF (dimethylamine) can lead to premature Fmoc removal.[5]
Table 2: Stability of this compound under Common SPPS Conditions
| SPPS Step | Reagents/Conditions | Stability of Fmoc Group | Stability of 2-PhiPr Ester | Potential Side Reactions |
| Fmoc Deprotection | 20% Piperidine in DMF | Labile (Intended) | Stable | Piperidine adduct formation with dibenzofulvene. |
| Amino Acid Coupling | Coupling reagents (e.g., HBTU, HATU, DIC) in DMF or NMP | Stable | Stable | Racemization, although generally low with standard protocols. |
| Side-Chain Deprotection (Orthogonal) | 1% TFA in DCM | Stable | Labile (Intended) | Premature cleavage of other highly acid-labile protecting groups if present. |
| Final Cleavage | High concentration of TFA (e.g., 95%) | Cleaved | Cleaved | Cationic scavenging is required to prevent side reactions. |
Experimental Protocols
To empower researchers to quantitatively assess the solubility and stability of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the saturation solubility of this compound in various SPPS solvents.
Materials:
-
This compound
-
SPPS solvents (DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.
-
Create a calibration curve by injecting known concentrations of the stock solution into the HPLC system.
-
In a series of vials, add a pre-weighed excess amount of this compound to a known volume of each SPPS solvent to be tested.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to fall within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration of the dissolved this compound by comparing the peak area to the calibration curve.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Stability Assessment by HPLC
This protocol provides a method to evaluate the stability of this compound in SPPS solvents over time.
Materials:
-
This compound
-
SPPS solvents (DMF, NMP, DCM)
-
Deprotection and cleavage reagents (e.g., 20% piperidine in DMF, 1% TFA in DCM)
-
HPLC system
-
Thermostated incubator or water bath
-
Vials and syringes
Procedure:
-
Prepare solutions of this compound at a known concentration in each of the SPPS solvents and reagent mixtures to be tested.
-
At time zero (t=0), immediately inject an aliquot of each solution into the HPLC to determine the initial purity.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary, and inject it into the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to this compound.
-
Calculate the percentage of remaining this compound at each time point to determine its stability profile.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining Solubility.
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of peptide chemists. Its unique side-chain protection allows for elegant synthetic strategies, particularly for the generation of cyclic peptides. While specific quantitative data on its solubility and stability are not widely disseminated, the general principles governing Fmoc-amino acids and the provided experimental protocols offer a robust framework for its successful implementation in SPPS. By carefully considering the solvent choice and reaction conditions, and by performing preliminary assessments of its solubility and stability, researchers can confidently incorporate this compound into their synthetic workflows to achieve their desired peptide targets with high fidelity.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Glu-O-2-PhiPr Novabiochem® | 207305-97-3 [sigmaaldrich.com]
- 3. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 4. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quasi-Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. While orthogonal protecting group strategies offer a high degree of selective deprotection, quasi-orthogonal strategies provide a nuanced approach, enabling the removal of specific protecting groups under conditions that are subtly different yet compatible with the overall synthetic scheme. This technical guide provides an in-depth exploration of quasi-orthogonal protecting groups, focusing on their core principles, practical applications, and detailed experimental protocols.
Understanding Orthogonality and Quasi-Orthogonality
In SPPS, an ideal protecting group strategy is described as orthogonal , meaning that each class of protecting groups can be removed in any order and in the presence of all other protecting groups without affecting them.[1][2] The most prevalent example is the Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain tert-butyl (tBu) based protecting groups are cleaved by an acid (e.g., trifluoroacetic acid).[1][2]
Quasi-orthogonal (or pseudo-orthogonal) protecting groups, on the other hand, are removed by the same class of reagent but under different conditions, such as varying reagent concentration, temperature, or reaction time.[1] This approach allows for selective deprotection by fine-tuning the reaction environment. A classic example is the Boc/Bzl strategy, where both the Nα-Boc and side-chain benzyl (Bzl) groups are acid-labile, but Boc is removed with a moderate acid like TFA, while Bzl groups require a much stronger acid like hydrofluoric acid (HF) for cleavage.[1]
This guide will focus on two widely employed quasi-orthogonal protecting group systems in Fmoc-based SPPS: the Alloc/Allyl system, removed by palladium catalysis, and the Dde/ivDde system, cleaved by hydrazine-based reagents. These groups are instrumental in the synthesis of complex peptides, including branched, cyclic, and modified peptides.
The Alloc/Allyl Protecting Group System
The allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids are valuable quasi-orthogonal protecting groups stable to the acidic and basic conditions of standard Fmoc-SPPS.[3][4] Their removal is achieved under mild, near-neutral conditions using a palladium(0) catalyst in the presence of a scavenger to trap the released allyl group.[5][6]
Mechanism of Deprotection
The deprotection mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and yielding the deprotected functional group.
Quantitative Data and Comparison of Deprotection Methods
The efficiency of Alloc/Allyl deprotection is highly dependent on the choice of catalyst, scavenger, and reaction conditions. Recent advancements have introduced microwave-assisted and metal-free methods to improve efficiency and sustainability.[4][7][8]
| Deprotection Method | Catalyst | Scavenger | Solvent | Temperature | Time | Cleavage Efficiency | Key Considerations |
| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.3 eq) | Phenylsilane (PhSiH₃) (20 eq) | DCM or CHCl₃/AcOH/NMM | Room Temp | 2 x 20 min | >95% | Air-sensitive catalyst; requires inert atmosphere.[3][4] |
| Pd(PPh₃)₄ (0.1-0.25 eq) | Dimethylamine borane (Me₂NH·BH₃) (40 eq) | DCM or DMF | Room Temp | 40 min | Quantitative | Effective for secondary amines; avoids N-allylation.[5][9] | |
| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 38°C | 2 x 5 min | >98% | Significantly reduces reaction time.[7][10] |
| Metal-Free | Iodine (I₂) | Water (H₂O) | PolarClean (PC)/Ethyl Acetate (EtOAc) | 60°C | 4 h | High | Avoids heavy metal contamination; environmentally friendly.[8] |
Experimental Protocols
-
Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection solution in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen):
-
Dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (20 equivalents).
-
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under the inert atmosphere for 20 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step (steps 4-6) one more time.
-
Wash the resin extensively with DCM (5 times), followed by N,N-dimethylformamide (DMF) (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[4]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
-
Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in a microwave peptide synthesizer and irradiate at 38°C for 5 minutes.
-
Drain the reaction mixture and repeat the microwave-assisted deprotection step one more time.
-
After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.[7]
The Dde and ivDde Protecting Group System
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are widely used for the protection of primary amines, particularly the ε-amino group of lysine.[11][12] They are stable to the piperidine treatment used for Fmoc removal and the acidic conditions of final cleavage, but are selectively cleaved by dilute solutions of hydrazine in DMF.[11][13] This quasi-orthogonality makes them ideal for the synthesis of branched and cyclic peptides.[12][14]
Mechanism of Deprotection
The cleavage of Dde and ivDde by hydrazine proceeds via a nucleophilic attack on the enamine system, leading to the release of the free amine and the formation of a stable indazole byproduct, which can be monitored spectrophotometrically at 290 nm.[15]
Quantitative Data and Comparison of Deprotection Conditions
The efficiency of Dde/ivDde removal can be influenced by hydrazine concentration, reaction time, and the peptide sequence itself. The ivDde group is generally more stable and requires slightly more forcing conditions for complete removal compared to Dde.[11][15]
| Protecting Group | Deprotection Reagent | Solvent | Temperature | Time | Cleavage Efficiency | Key Considerations |
| Dde | 2% Hydrazine monohydrate | DMF | Room Temp | 3 x 3 min | Quantitative | Can be prone to migration in some sequences.[11] |
| Hydroxylamine hydrochloride/imidazole (1.3:1) | NMP | Room Temp | 30-60 min | High | Allows for Dde removal in the presence of Fmoc.[11][16] | |
| ivDde | 2% Hydrazine monohydrate | DMF | Room Temp | 3 x 3 min | Generally high, but can be sluggish | More stable than Dde, less prone to migration.[11][15] |
| 4-5% Hydrazine monohydrate | DMF | Room Temp or elevated (e.g., 90°C with microwave) | 3 x 3 min (RT) or 3 min (MW) | Near complete | Higher hydrazine concentration or microwave irradiation can improve efficiency for difficult sequences.[14][15] |
Experimental Protocols
-
Ensure the N-terminus of the peptide is protected with a Boc group or is otherwise capped, as hydrazine can also remove the Fmoc group.[11]
-
Swell the Dde/ivDde-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.
-
Drain the solution.
-
Repeat the hydrazine treatment (steps 4-6) two more times.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.[11][13]
-
The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[15]
-
Following the completion of the main peptide chain synthesis, cap the N-terminus (e.g., with acetic anhydride or a Boc-protected amino acid).
-
Swell the resin in DMF.
-
Prepare a 5% (v/v) solution of hydrazine in DMF.
-
Add the hydrazine solution to the peptide-resin in a reaction vessel.
-
If using a microwave synthesizer, irradiate for 3 minutes at 90°C. If at room temperature, repeat the treatment multiple times as described in Protocol 3.3.1.
-
Upon completion, wash the resin thoroughly with DMF.
-
The newly exposed ε-amino group of lysine is now ready for the synthesis of the second peptide chain using standard Fmoc-SPPS protocols.[14]
Signaling Pathways and Experimental Workflows
The logical flow of utilizing quasi-orthogonal protecting groups in SPPS allows for the creation of complex peptide architectures. The following diagrams, generated using Graphviz (DOT language), illustrate these workflows.
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(ivDde).
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 15. biotage.com [biotage.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to Peptide Cyclization Utilizing Fmoc-Glu(O-2-PhiPr)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, commonly known as Fmoc-Glu(O-2-PhiPr)-OH, for the synthesis of cyclic peptides. This quasi-orthogonal protecting group strategy is a valuable tool in drug discovery and development for creating conformationally constrained peptides with enhanced biological activity and stability.
Core Principles of this compound in Peptide Cyclization
This compound is a protected amino acid derivative essential for the solid-phase peptide synthesis (SPPS) of cyclic peptides, particularly for forming side-chain to side-chain lactam bridges. The key to its utility lies in the unique properties of the 2-phenylisopropyl (2-PhiPr) protecting group on the γ-carboxyl group of the glutamic acid side chain.
The 2-PhiPr group is classified as a quasi-orthogonal protecting group. This means it can be selectively removed under very mild acidic conditions that do not affect other standard acid-labile protecting groups used in Fmoc-SPPS, such as the tert-butyl (tBu) group. This orthogonality is the cornerstone of its application in directed on-resin cyclization.
The selective deprotection of the 2-PhiPr group is typically achieved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This mild condition ensures the integrity of other protecting groups on the peptide backbone and side chains, as well as the linkage of the peptide to the solid support.
For the formation of a lactam bridge, this compound is most effectively used in combination with an amino acid carrying a similarly labile side-chain protecting group on its amino function. A common and advantageous pairing is with Fmoc-Lys(Mtt)-OH, where Mtt (4-methyltrityl) is the protecting group on the ε-amino group of lysine.[1] The Mtt group can be cleaved simultaneously with the 2-PhiPr group under the same mild acidic conditions (1% TFA in DCM). This simultaneous deprotection exposes a free carboxylic acid on the glutamic acid side chain and a free amine on the lysine side chain, which can then be coupled to form an intramolecular amide bond, resulting in a cyclic peptide.
Experimental Protocols
On-Resin Simultaneous Deprotection of 2-PhiPr and Mtt Groups
This protocol details the selective removal of the 2-phenylisopropyl (2-PhiPr) and 4-methyltrityl (Mtt) protecting groups from the side chains of glutamic acid and lysine residues, respectively, on a solid-supported peptide.
Reagents:
-
Peptidyl-resin containing this compound and Fmoc-Lys(Mtt)-OH
-
Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (1% TFA in DCM) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 2 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a total of 5-10 cycles, until the deprotection is complete. The progress of the Mtt group removal can be monitored by observing the yellow color of the trityl cation in the filtrate.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with DMF (5 x 1 min).
-
Neutralize the resin by washing with 10% DIPEA in DMF (3 x 2 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to prepare for the subsequent cyclization step.
On-Resin Lactam Bridge Formation (Cyclization)
Following the simultaneous deprotection of the glutamic acid and lysine side chains, the on-resin cyclization is performed to form the lactam bridge.
Reagents:
-
Deprotected peptidyl-resin with free side-chain carboxyl and amino groups
-
Coupling Reagent Solution (choose one):
-
HATU-based: 4 eq. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 8 eq. DIPEA in DMF.
-
PyBOP-based: 4 eq. PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate), 8 eq. DIPEA in DMF.
-
HBTU-based: 4 eq. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), 8 eq. DIPEA in DMF.
-
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vessel, prepare the coupling reagent solution.
-
Add the coupling reagent solution to the resin.
-
Agitate the resin suspension at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[1]
-
Monitor the completion of the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Dry the resin under vacuum. The cyclic peptide is now ready for cleavage from the solid support and final deprotection of any remaining side-chain protecting groups.
Data Presentation
The efficiency of peptide cyclization using this compound can be influenced by factors such as the peptide sequence, the size of the ring being formed, and the coupling reagent used. The following tables summarize representative quantitative data.
| Coupling Reagent | Reaction Time (hours) | Typical Crude Purity (%) | Typical Isolated Yield (%) | Reference |
| PyAOP/DIPEA | 4 | 44-54 | Not Specified | [1] |
| HBTU/DIPEA | 24 | Not Specified | Not Specified | [2] |
| HATU/DIPEA | Not Specified | Good to Excellent | 78-88 | [2] |
Table 1: Comparison of Coupling Reagents for Lactam Bridge Formation.
| Peptide Type | Cyclization Conditions | Crude Purity (%) | Isolated Yield (%) | Reference |
| Cathelicidin-PY Analogue (Lactam Bridge) | PyAOP/DIPEA in DMF, 4h | 44-54 | Not Specified | [1] |
| More Constrained Lactams | PyAOP/sym-collidine in DMF, up to 24h | Not Specified | Not Specified | [1] |
Table 2: Cyclization Efficiency for Specific Peptide Classes.
Mandatory Visualizations
Chemical Structures
Caption: Structures of this compound and Fmoc-Lys(Mtt)-OH.
Experimental Workflow for On-Resin Peptide Cyclization
Caption: Workflow for On-Resin Side-Chain to Side-Chain Peptide Cyclization.
Signaling Pathway Example: Somatostatin Analogues
Many cyclic peptides, including analogues of the hormone somatostatin, are developed as therapeutics. Somatostatin analogues often act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The binding of a somatostatin analogue can inhibit the release of various hormones, such as growth hormone (GH).
Caption: Simplified Signaling Pathway of a Somatostatin Analogue.
References
Material safety data sheet (MSDS) information for Fmoc-Glu(O-2-PhiPr)-OH.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(O-2-PhiPr)-OH, with the CAS Number 200616-39-3, is a quasi-orthogonally protected glutamic acid derivative. It is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures such as cyclic peptides. The defining feature of this reagent is its 2-phenylisopropyl (2-PhiPr) ester protecting group on the gamma-carboxyl function of the glutamic acid side chain. This group can be selectively removed under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting more acid-labile protecting groups like tert-butyl (tBu). This orthogonality makes it highly suitable for on-resin side-chain to side-chain lactamization, a key strategy for introducing conformational constraints in peptides to enhance their biological activity and stability.
Material Safety and Handling
Physical and Chemical Properties
| Property | Value |
| CAS Number | 200616-39-3 |
| Molecular Formula | C₂₉H₂₉NO₆ |
| Molecular Weight | 487.54 g/mol |
| Appearance | White to pale yellow powder |
| Form | Powder |
Hazard Identification and Safety
| Hazard Category | Classification |
| GHS Classification | No data available |
| Pictogram(s) | No data available |
| Signal Word | No data available |
| Hazard Statement(s) | No data available |
| Precautionary Statement(s) | No data available |
| Storage Class Code | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 2 |
Toxicological and Ecological Information
| Data Type | Information |
| Toxicological Data | No data available |
| Ecotoxicity Data | No data available |
Handling and Storage
| Parameter | Recommendation |
| Storage Temperature | 15-25°C is commonly cited, though some suppliers recommend 0°C. It is best to consult the supplier's specific recommendation. |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area. |
Experimental Protocols: On-Resin Lactam Bridge Formation
The primary application of this compound is in the synthesis of cyclic peptides via on-resin lactamization. A common strategy involves pairing it with a lysine residue protected with a similarly labile group, such as 4-methyltrityl (Mtt). The following is a detailed methodology for this process.
Materials and Reagents
-
This compound
-
Fmoc-Lys(Mtt)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Step-by-Step Synthesis Protocol
-
Peptide Chain Assembly: The linear peptide is synthesized on a suitable resin using standard Fmoc-SPPS protocols. This compound and Fmoc-Lys(Mtt)-OH are incorporated at the desired positions in the peptide sequence.
-
Selective Deprotection: The Mtt and 2-PhiPr protecting groups are orthogonally removed on-resin by treating the peptidyl-resin with a solution of 1% (v/v) TFA in DCM.[1] This step is performed while the N-terminal Fmoc group and other side-chain protecting groups remain intact.
-
On-Resin Macrolactamization: Immediately following selective deprotection, the on-resin macrocyclization is initiated. This is achieved by treating the resin with a coupling agent, such as PyAOP, and a base, like DIPEA, in DMF.[1] The reaction is typically allowed to proceed for 4 hours.[1]
-
Final Deprotection and Cleavage: After cyclization, the N-terminal Fmoc group is removed with 20% piperidine in DMF. The cyclic peptide is then cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail.
-
Purification: The crude cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for On-Resin Lactamization
Caption: Workflow for the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide.
Logical Relationship of Protecting Group Removal
Caption: Orthogonal deprotection strategy in Fmoc-SPPS utilizing this compound.
References
Methodological & Application
On-Resin Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is crucial for the successful assembly of complex peptide sequences. The 2-phenylisopropyl (2-PhiPr) group is a valuable tool for the side-chain protection of acidic amino acids, namely aspartic acid (Asp) and glutamic acid (Glu). A key advantage of the 2-PhiPr group is its lability under mildly acidic conditions, allowing for its selective removal on-resin without affecting other more acid-sensitive protecting groups, such as the tert-butyl (tBu) group. This orthogonality is particularly useful in the synthesis of cyclic peptides, peptides with post-translational modifications, and for the on-resin derivatization of amino acid side chains.[1][2]
This application note provides a detailed protocol for the efficient on-resin deprotection of the 2-PhiPr group using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The protocol is based on established methods for cleavage from acid-sensitive resins and has been adapted for the specific removal of the 2-PhiPr protecting group.[3]
Data Presentation
The efficiency of the on-resin 2-PhiPr deprotection protocol can be assessed by monitoring the reaction progress and analyzing the final product. The following table summarizes typical quantitative data obtained from the deprotection of a model peptide containing an Asp(O-2-PhiPr) residue.
| Parameter | Value | Method of Analysis |
| Deprotection Time | 2 minutes per treatment | HPLC monitoring of cleaved protecting group |
| Number of Treatments | 5-10 | HPLC monitoring of resin-bound peptide |
| Deprotection Efficiency | >95% | HPLC analysis of cleaved peptide |
| Purity of Deprotected Peptide | >90% | HPLC analysis of cleaved peptide |
| Common Side Products | <5% | Mass Spectrometry |
Experimental Protocols
This section details the step-by-step methodology for the on-resin deprotection of the 2-PhiPr group.
Materials:
-
Peptide-resin containing a 2-PhiPr protected amino acid (e.g., Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(O-2-PhiPr)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
10% Pyridine in Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel with a sintered glass frit
-
Shaker or vortex mixer
-
Nitrogen line for filtration
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol: On-Resin Deprotection of the 2-PhiPr Group
This protocol is adapted from a general procedure for cleavage with dilute TFA.[3]
-
Resin Swelling: Pre-swell the dry peptide-resin (1 g) with DCM in a sealable sintered glass funnel. Allow the resin to swell for at least 30 minutes. Remove the excess DCM by filtration under a gentle stream of nitrogen.[3]
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA in dry DCM. For 1 g of resin, prepare at least 10 mL of the deprotection cocktail.
-
Initial Deprotection Treatment: Add the 1% TFA in DCM solution (10 mL) to the swollen resin. Seal the funnel and shake the mixture gently for 2 minutes.[3]
-
Collection of Cleavage Solution: Filter the solution by applying gentle nitrogen pressure into a flask containing a quenching solution of 10% pyridine in methanol (2 mL).[3] The pyridine is used to neutralize the acidic TFA.
-
Repeated Deprotection Cycles: Repeat steps 3 and 4 between 5 to 10 times. To monitor the completion of the deprotection, the filtrates can be collected and analyzed by TLC or HPLC to check for the presence of the cleaved 2-PhiPr protecting group.[3]
-
Resin Washing: After the final deprotection treatment, wash the resin thoroughly to remove any residual TFA and cleaved protecting group. The following washing sequence is recommended:
-
Resin Neutralization: To ensure complete removal of any residual acid and to prepare the resin for the next synthesis step, wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 10 mL).
-
Final Washing: Wash the resin again with DMF (3 x 30 mL) and DCM (3 x 30 mL).
-
Drying: Dry the deprotected resin under a stream of nitrogen and then under high vacuum.
-
Analysis (Optional): To confirm the successful deprotection, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Mandatory Visualization
Caption: On-Resin 2-PhiPr Deprotection Workflow.
References
Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acids is paramount for achieving high-purity, complex peptide sequences. Fmoc-Glu(O-2-PhiPr)-OH, an N-α-Fmoc-protected L-glutamic acid derivative, offers a distinct advantage due to its unique γ-carboxyl protecting group, the 2-phenylisopropyl (O-2-PhiPr) ester. This application note provides a detailed guide to its use in manual Fmoc-based SPPS.
The primary advantage of the O-2-PhiPr group lies in its high acid lability. It can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while standard tert-butyl (tBu)-based side-chain protecting groups remain intact[1][2]. This "quasi-orthogonality" is particularly valuable for the on-resin synthesis of side-chain cyclized (lactam-bridged) peptides, especially in combination with Lys(Mtt), as both protecting groups can be removed simultaneously[1][2]. Furthermore, appropriate side-chain protection of glutamic acid is crucial to prevent side reactions like the formation of pyroglutamate, which can occur during the acylation of the N-terminal residue[3].
Materials and Reagents
Successful manual SPPS requires high-quality reagents and solvents. Ensure all solvents are peptide synthesis grade.
| Category | Item | Purpose |
| Amino Acid | This compound | Glutamic acid building block |
| Resins | Rink Amide, Wang, or 2-Chlorotrityl resin | Solid support for peptide assembly[4] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Resin swelling, washing, reaction solvent[5][6] |
| N-Methylpyrrolidone (NMP) | Alternative to DMF, good solvating properties[5][] | |
| Deprotection | 20% Piperidine in DMF (v/v) | Removal of the N-α-Fmoc group[4][6] |
| Coupling Reagents | HATU, HBTU, or HCTU | Carboxyl group activation[4][8] |
| Bases | N,N-Diisopropylethylamine (DIPEA) or Collidine | Activation and neutralization[4][6] |
| Washing Solvents | Methanol (MeOH), Diethyl ether (cold) | Final resin washing and peptide precipitation |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection[9][10] |
| Triisopropylsilane (TIS), Water, Thioanisole, etc. | Scavengers to trap reactive cations[10] | |
| Monitoring | Ninhydrin (Kaiser Test) solutions | To monitor coupling reaction completion[8] |
Experimental Protocols
This section details a step-by-step protocol for a standard manual SPPS cycle incorporating this compound on a 0.1 mmol scale. Adjust volumes accordingly based on resin loading and scale.
Resin Preparation and Swelling
-
Place the resin (e.g., 100-200 mg of Rink Amide resin) into a fritted peptide synthesis vessel[8].
-
Add 5-10 mL of DMF to the vessel.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., nitrogen bubbling or manual shaking)[4][6].
-
Drain the DMF.
N-α-Fmoc Group Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5-7 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection[11].
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine[4].
Coupling of this compound
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HATU (0.95 eq. relative to the amino acid) in DMF.
-
Add a base such as DIPEA or collidine (2 eq. relative to the amino acid) to the activation mixture. Let it pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature[4]. The exact time can vary depending on the sequence.
-
Monitoring: Take a few resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
Washing
-
After a successful coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 x 10 mL) to remove excess reagents and by-products.
-
Perform a final wash with DCM (3 x 10 mL) to prepare for the next cycle or final cleavage[8].
The SPPS cycle (steps 2-4) is repeated for each amino acid in the sequence.
Selective On-Resin Deprotection of O-2-PhiPr (Optional)
This step is performed if on-resin cyclization or side-chain modification is desired.
-
After coupling the necessary residues, wash the peptide-resin with DCM (3 x 10 mL).
-
Prepare a solution of 1% TFA in DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution for 5-10 minute intervals, collecting the filtrate.
-
Repeat the treatment until the deprotection is complete (monitor by HPLC/MS analysis of the cleaved protecting group).
-
Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF to prepare for the subsequent reaction (e.g., lactam bridge formation).
Final Cleavage and Global Deprotection
This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.
-
Ensure the N-terminal Fmoc group is removed by performing a final deprotection cycle (Step 2).
-
Wash the peptide-resin extensively with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator[11].
-
Prepare a cleavage cocktail based on the peptide's composition. A standard, non-malodorous cocktail is Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v)[10]. For peptides with sensitive residues like Cys, Met, or Trp, a more robust mixture like Reagent K may be necessary[10][11].
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling[8].
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 10-20 volumes of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Quantitative Data Summary
| Parameter | Reagent/Condition | Typical Value | Purpose |
| Resin Loading | N/A | 0.1 - 0.8 mmol/g | Defines synthesis scale[6] |
| Amino Acid Excess | This compound | 3 - 5 equivalents | Drives coupling to completion |
| Coupling Agent Excess | e.g., HATU | 0.95 equivalents (to AA) | Minimizes side reactions |
| Base Excess | e.g., DIPEA | 2 equivalents (to AA) | Activates and neutralizes |
| Coupling Time | Standard | 1 - 4 hours | Reaction time for amide bond formation |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 x 5-10 min | Removal of N-terminal protection |
| Selective Deprotection | 1% TFA in DCM | 2-4 x 10 min | Selective removal of O-2-PhiPr group[1][2] |
| Final Cleavage | 95% TFA Cocktail | 2 - 3 hours | Peptide release and global deprotection[8] |
References
- 1. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mesalabs.com [mesalabs.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-Glu(O-2-PhiPr)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides such as cyclic and branched structures. The key feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of glutamic acid. This group is exceptionally acid-labile and can be selectively cleaved under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for the deprotection of the glutamic acid side chain while other acid-labile protecting groups, such as the tert-butyl (tBu) group, remain intact.[1][2][3]
This quasi-orthogonality makes this compound an excellent tool for the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides.[1][2] It is particularly advantageous when used in combination with Fmoc-Lys(Mtt)-OH, as the Mtt (4-methyltrityl) group on the lysine side chain can be cleaved simultaneously with the 2-PhiPr group under the same mild acidic conditions. This one-step deprotection simplifies the synthesis of cyclic peptides.[1]
These application notes provide detailed protocols for the automated solid-phase synthesis of peptides containing this compound, with a focus on the synthesis of lactam-bridged cyclic peptides.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at 2-8°C. |
| Fmoc-Lys(Mtt)-OH | Various | For lactam bridge formation. |
| Rink Amide Resin | Various | Or other suitable resin for C-terminal amide. |
| Fmoc-amino acids | Various | Standard side-chain protecting groups (e.g., Boc, tBu, Trt). |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Coupling agent. |
| Oxyma Pure | Various | Coupling additive. |
| Piperidine | Various | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade. |
| Dichloromethane (DCM) | Various | Peptide synthesis grade. |
| Trifluoroacetic acid (TFA) | Various | Reagent grade. |
| Triisopropylsilane (TIS) | Various | Scavenger. |
| PyAOP | Various | Cyclization reagent. |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for cyclization. |
Experimental Protocols
Protocol 1: Automated Linear Peptide Synthesis
This protocol describes a standard automated Fmoc-SPPS cycle for the synthesis of a linear peptide on a 0.1 mmol scale using a peptide synthesizer.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature. For this compound, a standard coupling time is generally sufficient.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
This protocol is for the formation of a lactam bridge between a glutamic acid (introduced as this compound) and a lysine (introduced as Fmoc-Lys(Mtt)-OH) residue.
-
Selective Side-Chain Deprotection:
-
Following the synthesis of the linear peptide, wash the resin with DCM (5 times).
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-7 times. This step removes both the 2-PhiPr and Mtt protecting groups.
-
Wash the resin with DCM (5 times).
-
Wash the resin with DMF (5 times).
-
Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2 times).
-
Wash the resin with DMF (5 times).
-
-
On-Resin Cyclization:
-
Dissolve PyAOP (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the cyclization solution to the resin.
-
Allow the reaction to proceed for 4 hours at room temperature.[1]
-
Monitor the reaction for completion using a Kaiser test (a negative test indicates completion).
-
Wash the resin with DMF (5 times).
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized cyclic peptide from the resin and the removal of the remaining side-chain protecting groups.
-
Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it using the standard deprotection protocol (see Protocol 1, step 2).
-
Resin Washing and Drying:
-
Wash the resin with DMF (5 times).
-
Wash the resin with DCM (5 times).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]
-
Data Presentation
The following table provides representative data for the synthesis of a hypothetical lactam-bridged cyclic peptide (Ac-Cys(Trt)-Glu-Lys-Ala-Val-Cys(Trt)-NH₂) using the protocols described above.
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | |
| Resin | Rink Amide | 0.5 mmol/g substitution |
| Crude Peptide Yield | 75 mg | |
| Crude Purity (by RP-HPLC) | 45-55% | Typical for on-resin cyclization.[1] |
| Purified Peptide Yield | 25 mg | After RP-HPLC purification. |
| Final Purity (by RP-HPLC) | >98% | |
| Observed Mass (ESI-MS) | [M+H]⁺ = calculated | Confirms product identity. |
Visualizations
Caption: Automated SPPS workflow for cyclic peptide synthesis.
Caption: On-resin lactam bridge formation pathway.
Caption: Logical relationships of this compound properties.
References
- 1. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: Selective Cleavage of 2-Phenylisopropyl (2-PhiPr) Esters in the Presence of Tert-Butyl Protecting Groups
Introduction
In the intricate field of chemical synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount for achieving desired outcomes. The principle of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategies.[1][2] This application note details a robust protocol for the selective cleavage of the 2-phenylisopropyl (2-PhiPr) protecting group for carboxylic acids, specifically in the presence of the widely used acid-labile tert-butyl (t-Bu) protecting group.
The 2-PhiPr group, an acid-labile protecting group, offers a distinct advantage due to its heightened sensitivity to mild acidic conditions compared to the more robust t-Bu group.[3] This differential lability allows for the selective deprotection of 2-PhiPr protected moieties, leaving t-Bu protected alcohols, ethers, and esters intact. This methodology is particularly valuable in solid-phase peptide synthesis (SPPS) for applications such as on-resin side-chain cyclization or the synthesis of branched peptides where specific carboxylic acid groups need to be unmasked while others remain protected.[3]
These notes provide researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols and comparative data, to effectively implement this selective deprotection strategy in their synthetic workflows.
Data Presentation: Orthogonality and Cleavage Conditions
The selective cleavage of the 2-PhiPr group hinges on the significant difference in acid lability between it and the tert-butyl group. The following table summarizes the typical conditions for the removal of each group, highlighting their orthogonality.
| Protecting Group | Typical Cleavage Reagent | Concentration | Solvent | Typical Reaction Time | Stability of Other Group |
| 2-Phenylisopropyl (2-PhiPr) | Trifluoroacetic Acid (TFA) | 1-2% | Dichloromethane (DCM) | 5-60 min | t-Bu group is stable |
| tert-Butyl (t-Bu) | Trifluoroacetic Acid (TFA) | 50-95% | Dichloromethane (DCM) | 1-4 hours | 2-PhiPr group is cleaved |
Experimental Protocols
This section provides a detailed methodology for the selective cleavage of a 2-PhiPr ester from an amino acid residue on a solid support, while preserving a t-Bu ether on another residue.
Materials and Reagents
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Fmoc-Ser(tBu)-OH
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase synthesis vessel
-
Nitrogen line for agitation
Protocol for Selective On-Resin Cleavage of 2-PhiPr Group
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Couple Fmoc-Ser(tBu)-OH to the resin using HBTU and DIPEA in DMF for 2 hours.
-
Washing: Repeat the washing steps from step 3.
-
Fmoc Deprotection: Remove the Fmoc group from the serine residue using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Repeat the washing steps from step 3.
-
Amino Acid Coupling: Couple Fmoc-Asp(O-2-PhiPr)-OH to the N-terminus using HBTU and DIPEA in DMF for 2 hours.
-
Washing: Repeat the washing steps from step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (3x) and DCM (5x) and dry the resin under a stream of nitrogen.
-
Selective 2-PhiPr Cleavage:
-
Prepare a cleavage cocktail of 1% TFA and 5% TIS in DCM.
-
Add the cleavage cocktail to the resin and agitate gently for 30 minutes.
-
Drain the cleavage solution.
-
Repeat the treatment with the cleavage cocktail for another 30 minutes.
-
-
Washing and Neutralization:
-
Wash the resin with DCM (5x).
-
Wash the resin with 10% DIPEA in DMF (2x) to neutralize any residual acid.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Analysis: A small sample of the resin can be cleaved using a standard strong TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyzed by LC-MS to confirm the selective removal of the 2-PhiPr group and the integrity of the t-Bu group.
Diagrams
Logical Workflow for Selective Deprotection
Caption: Workflow for selective 2-PhiPr cleavage.
Signaling Pathway of Acid-Labile Protecting Group Cleavage
References
Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Head-to-Tail Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for the synthesis of head-to-tail cyclic peptides via solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl group of glutamic acid offers a key advantage: it is labile to mild acidic conditions (typically 1% trifluoroacetic acid in dichloromethane), allowing for selective deprotection on-resin without cleaving the peptide from standard acid-sensitive resins or removing other common side-chain protecting groups like Boc or tBu. This orthogonality is crucial for efficient on-resin cyclization strategies, minimizing the need for solution-phase manipulations that can lead to aggregation and lower yields.
These application notes provide a comprehensive overview, detailed experimental protocols, and data for the use of this compound in the synthesis of head-to-tail cyclic peptides.
Key Concepts and Workflow
The general strategy for synthesizing head-to-tail cyclic peptides using this compound involves anchoring the peptide chain to the solid support via the side chain of an amino acid, leaving the C-terminal α-carboxyl group protected with the 2-PhiPr ester. After assembly of the linear peptide, the N-terminal Fmoc group is removed, followed by the selective cleavage of the 2-PhiPr ester. The liberated N-terminal amine and C-terminal carboxylic acid are then coupled on-resin to form the cyclic peptide.
Caption: General workflow for head-to-tail cyclic peptide synthesis using this compound.
Data Presentation
The efficiency of on-resin head-to-tail cyclization can be influenced by factors such as the peptide sequence, resin loading, and cyclization conditions. Below is a summary of quantitative data from a study evaluating on-resin cyclization of a peptide linked via a glutamic acid side chain. While this study did not use the O-2-PhiPr protecting group, it provides a useful comparison of how reaction conditions can affect the crude purity of the cyclic product.
| Coupling Condition | Temperature (°C) | Coupling 1 Time (min) | Coupling 2 Time (min) | Linear Peptide Crude Purity (%) | Cyclic Peptide Crude Purity (%) |
| Double Coupling | 50 | 30 | 60 | 64 | 28 |
| Double Coupling | 50 | 30 | 10 | 64 | 25 |
| Single Coupling | 75 | 10 | - | 64 | 22 |
Data adapted from Biotage application note "Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers". Note that the linear peptide was anchored via a glutamic acid side chain to a Rink Amide resin, and cyclization was performed using DIC/Oxyma.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin, with the C-terminal amino acid being this compound.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids, including this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, continue coupling or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next Fmoc-amino acid in the sequence) cycles until the desired linear peptide is assembled.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Step 2 to liberate the N-terminal amine.
-
Washing and Drying: Wash the resin thoroughly with DMF (5x) and DCM (5x), and dry the resin under vacuum.
Application Notes and Protocols: Selective Removal of the 2-Phenylisopropyl (2-PhiPr) Protecting Group Using 1% TFA in DCM
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is critical for the successful assembly of complex peptides. For the side chains of acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu), the 2-phenylisopropyl (2-PhiPr) ester is a valuable protecting group. Its key advantage lies in its selective removal under mildly acidic conditions, specifically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This quasi-orthogonal deprotection strategy allows for the unmasking of the carboxylic acid side chain while keeping other acid-labile protecting groups, such as the tert-butyl (tBu) group, intact. This selectivity is particularly advantageous for the on-resin synthesis of cyclic peptides, branched peptides, and libraries.[1][2][3] Furthermore, the 2-PhiPr group offers significant protection against the formation of aspartimide, a common and problematic side reaction associated with Asp-containing peptides.[1]
These application notes provide detailed protocols for the removal of the 2-PhiPr group using 1% TFA in DCM, summarize key quantitative data, and offer a comparison with other common protecting groups for Asp and Glu.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Asp/Glu Side-Chain Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality to tBu groups | Notes |
| 2-Phenylisopropyl (2-PhiPr) | 1% TFA in DCM | Repetitive treatments (e.g., 10 x 2 min) at room temperature | Yes | Minimizes aspartimide formation. Ideal for on-resin cyclization.[1][3] |
| tert-Butyl (OtBu) | High concentration TFA (e.g., 95%) | 1-2 hours at room temperature | No | Standard protecting group for Fmoc/tBu strategy.[4] |
| Allyl (OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Room temperature | Yes | Orthogonal to both acid- and base-labile groups.[3] |
| 2-Chlorotrityl (2-ClTrt) | 1% TFA in DCM, AcOH/TFE/DCM, HFIP/DCM | Short treatments at room temperature | Yes | Very acid-sensitive, allows for the synthesis of protected peptide fragments. |
Experimental Protocols
Protocol 1: On-Resin Removal of the 2-PhiPr Group from Asp or Glu Side Chains
This protocol is adapted from established methods for the cleavage of linkers and protecting groups from very acid-sensitive resins.
Materials:
-
Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Pyridine
-
Methanol (MeOH)
-
Sealable sintered glass funnel
-
Nitrogen source
-
Collection flask
Procedure:
-
Resin Swelling: Pre-swell the dry peptidyl-resin (e.g., 1 g) with DCM in a sealable sintered glass funnel. After a few minutes, remove the excess DCM by applying gentle nitrogen pressure.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in dry DCM (v/v). For 1 g of resin, prepare at least 10 ml of the solution for the initial treatment.
-
Initial Deprotection: Add the 1% TFA in DCM solution (10 ml) to the swollen resin. Seal the funnel and shake or agitate the suspension gently for 2 minutes at room temperature.
-
Collection of Cleavage Solution: Filter the solution by applying gentle nitrogen pressure into a collection flask containing a quenching solution of 10% pyridine in methanol (2 ml). The pyridine will neutralize the TFA.
-
Repetitive Treatments: Repeat steps 3 and 4 up to 10 times. Monitor the progress of the deprotection by collecting a small sample of the resin after several cycles, cleaving a small amount of peptide, and analyzing by HPLC or LC-MS.
-
Resin Washing: After the final deprotection cycle, wash the resin thoroughly to remove any residual reagents and byproducts. Perform the following washes:
-
DCM (3 x 30 ml)
-
MeOH (3 x 30 ml)
-
DCM (2 x 30 ml)
-
MeOH (3 x 30 ml)
-
-
Confirmation of Removal: Check the combined filtrates by TLC or HPLC to confirm the complete removal of the 2-PhiPr group.
-
Further Synthesis: The resin with the deprotected Asp/Glu side chain is now ready for subsequent reactions, such as on-resin cyclization or branching.
Visualizations
Deprotection Mechanism
The removal of the 2-PhiPr group proceeds via an acid-catalyzed mechanism. The acidic proton from TFA protonates the ester oxygen, followed by the departure of the stable 2-phenylisopropyl carbocation. This carbocation is subsequently quenched by scavengers or solvent.
Caption: Acid-catalyzed deprotection of the 2-PhiPr group.
Experimental Workflow
The following diagram illustrates the key steps in the on-resin deprotection protocol.
References
Application Notes and Protocols for Incorporating Fmoc-Glu(O-2-PhiPr)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of complex cyclic peptides and those requiring orthogonal protection strategies. The 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of glutamic acid offers the distinct advantage of being removable under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane). This quasi-orthogonality allows for selective deprotection without cleaving other acid-labile protecting groups such as tert-butyl (tBu) or the peptide from the resin, making it an ideal tool for on-resin side-chain to side-chain cyclization.
These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences, with a focus on the synthesis of lactam-bridged cyclic peptides in combination with Fmoc-Lys(Mtt)-OH.
Data Presentation: Quantitative Parameters
The successful incorporation of this compound and subsequent manipulations are critical for the overall yield and purity of the target peptide. The following table summarizes key quantitative parameters based on typical experimental outcomes.
| Parameter | Expected Range | Method of Determination | Notes |
| Coupling Efficiency of this compound | >98% | Kaiser Test or TNBS Test | Double coupling may be employed for sterically hindered positions to ensure complete reaction. |
| Selective Deprotection of 2-PhiPr Group (1% TFA in DCM) | >95% | HPLC and Mass Spectrometry of cleaved test peptide | The reaction is typically rapid (10-20 minutes). Over-exposure can lead to partial cleavage of highly acid-labile linkers. |
| On-Resin Lactam Bridge Formation Yield | 70-90% | HPLC and Mass Spectrometry of cleaved cyclic peptide | Yield is sequence-dependent and can be optimized by adjusting coupling reagents and reaction time. |
| Overall Crude Purity of Cyclic Peptide | 40-60%[1] | RP-HPLC | Highly dependent on the efficiency of all synthesis, deprotection, and cyclization steps. |
Experimental Protocols
Standard Coupling of this compound
This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
In a separate vial, dissolve this compound and HBTU (or HATU) in DMF.
-
Add DIPEA to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
On-Resin Side-Chain Lactam Bridge Formation
This protocol details the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.
Materials:
-
Fully assembled linear peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt)
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional but recommended)
-
PyBOP (3 equivalents) or HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
a) Selective Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 1% TFA in DCM (with 1-5% TIS) for 2 minutes. Repeat this treatment 5-10 times.[2]
-
Monitor the deprotection by collecting the flow-through and observing the yellow-orange color of the Mtt cation.
-
Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).
b) On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, dissolve PyBOP (or HATU) in DMF.
-
Add the PyBOP/DMF solution to the resin, followed by DIPEA.
-
Agitate the reaction at room temperature for 2-4 hours.[1]
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
c) Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Signaling Pathways
Peptides containing the Glu(O-2-PhiPr) residue, particularly cyclic peptides, have significant potential in drug discovery due to their enhanced stability and conformational rigidity.
G Protein-Coupled Receptor (GPCR) Modulation
Many cyclic peptides are designed to target GPCRs, which are integral membrane proteins involved in a vast array of physiological processes. The constrained conformation of cyclic peptides can lead to high affinity and selectivity for specific GPCR subtypes.
References
Application Notes and Protocols for Peptides Containing Glu(O-2-PhiPr): Post-Synthesis Workup and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids is a critical strategy in modern peptide drug design to introduce conformational constraints, enhance stability, and improve biological activity. The quasi-orthogonally protected glutamic acid derivative, Fmoc-Glu(O-2-PhiPr)-OH, is an invaluable tool for such applications, particularly in the synthesis of cyclic peptides via on-resin lactam bridge formation. The 2-phenylisopropyl (2-PhiPr) ester protecting group is uniquely labile to very mild acidic conditions, allowing for its selective removal without affecting other common acid-labile side-chain protecting groups like t-butyl (tBu).[1]
These application notes provide detailed protocols for the post-synthesis workup and purification of peptides containing Glu(O-2-PhiPr). The procedures cover selective on-resin deprotection for cyclization, standard cleavage and global deprotection, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Workflow for Post-Synthesis Processing
The overall workflow for handling peptides containing Glu(O-2-PhiPr) involves a series of sequential steps, starting from the fully protected peptide on the solid support to the final, purified product. The path may diverge depending on whether on-resin cyclization is intended.
Caption: Overall workflow for post-synthesis processing.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of Glu(O-2-PhiPr)
This protocol is employed for the selective removal of the 2-PhiPr group to expose the glutamic acid side-chain carboxyl group for subsequent on-resin modifications, such as lactam bridge formation. This procedure is advantageous as it leaves tBu-based protecting groups intact.
Materials:
-
Peptide-resin containing Glu(O-2-PhiPr)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with fritted disc
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). For example, add 1 mL of TFA to 99 mL of DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the 1% TFA/DCM solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature.
-
Perform the treatment in multiple short cycles (e.g., 10-20 cycles of 2 minutes each) to minimize potential side reactions.[2]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid. A typical wash cycle is:
-
DCM (3 times)
-
DMF (3 times)
-
-
-
The resin is now ready for the subsequent on-resin reaction (e.g., cyclization).
On-Resin Cyclization: A Conceptual Pathway
A primary application for selective deprotection is the formation of a side-chain to side-chain lactam bridge, often between a glutamic acid and a lysine residue. For this, a lysine protected with an orthogonal group like Mtt (4-Methyltrityl), which can be removed simultaneously with 2-PhiPr under mildly acidic conditions, is often used.
Caption: On-resin selective deprotection and cyclization.
Protocol 2: Global Cleavage and Deprotection
This protocol is used to cleave the synthesized peptide (either linear or cyclic) from the solid support and remove all remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent R)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Cleavage Cocktail Composition:
| Reagent | Composition (v/v/v) | Purpose |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Cleavage, scavenges carbocations |
| Reagent R [3] | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Strong cleavage, scavenges, protects Trp/Met |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol CAUTION: Always prepare and use cleavage cocktails in a well-ventilated fume hood. TFA is highly corrosive.
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.[3][4]
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing cold MTBE (at least 10 times the volume of the TFA solution). A white precipitate should form.[5]
-
Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
-
Washing: Wash the peptide pellet 2-3 times with cold MTBE, vortexing and re-centrifuging each time.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Protocol 3: RP-HPLC Purification
Purification of the crude peptide is essential to remove deletion sequences, incompletely deprotected products, and scavenger adducts. Reverse-phase HPLC is the most common method.[6][7]
Instrumentation and Materials:
-
Preparative or Semi-preparative HPLC system with a UV detector
-
C18 or C8 reverse-phase column (e.g., 5-10 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude peptide, dissolved in a minimal amount of Mobile Phase A or a suitable solvent
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.2 µm syringe filter before injection to prevent column clogging.[7]
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this must be optimized for each peptide.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm.[7] Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Data Presentation: Purification Summary
The effectiveness of the purification protocol can be summarized by comparing the purity of the crude product with the final product.
| Peptide Stage | Purity (%) by Analytical HPLC (214 nm) | Typical Yield (%) |
| Crude Product | 50 - 75% | 70 - 90% (cleavage) |
| After RP-HPLC | > 95 - 99% | 15 - 40% (overall) |
Note: Yields are highly sequence-dependent and can vary significantly.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Attempting to synthesize lasso peptides using high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Purification of Peptides [protocols.io]
Troubleshooting & Optimization
Preventing premature cleavage of the 2-PhiPr group during Fmoc deprotection.
Welcome to the technical support center for the 2-phenylisopropyl (2-PhiPr) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 2-PhiPr in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 2-PhiPr protecting group in peptide synthesis?
The 2-phenylisopropyl (2-PhiPr) group is a side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu) residues in Fmoc-based solid-phase peptide synthesis. Its main advantage is its high acid lability, allowing for selective deprotection under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)). This enables the synthesis of cyclic or branched peptides directly on the solid support, as other acid-labile protecting groups like tert-butyl (tBu) remain intact.[1][2] Furthermore, the 2-PhiPr group offers significant protection against the formation of aspartimide, a common side reaction associated with Asp-containing peptides, particularly in sequences prone to this issue.
Q2: Under standard Fmoc deprotection conditions, is the 2-PhiPr group stable?
Yes, under standard Fmoc deprotection conditions, which typically involve treatment with 20% piperidine in dimethylformamide (DMF), the 2-PhiPr group is designed to be stable. This orthogonality is a key feature of the Fmoc/2-PhiPr protection strategy.
Q3: What could cause premature cleavage of the 2-PhiPr group during the Fmoc deprotection step?
While generally stable, premature cleavage of the 2-PhiPr group during Fmoc deprotection can occur under non-standard or prolonged basic conditions. Potential causes include:
-
Use of Stronger Bases: Fmoc deprotection protocols sometimes employ stronger bases than piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to accelerate the reaction or to deprotect sterically hindered Fmoc groups.[3][4][5][6] These stronger basic conditions can lead to the unintended partial cleavage of the 2-PhiPr group.
-
Prolonged Exposure to Basic Conditions: Extending the duration of the Fmoc deprotection step beyond the recommended time, or performing a large number of deprotection cycles in a long peptide synthesis, can increase the cumulative exposure to the basic reagent, potentially leading to a minor loss of the 2-PhiPr group.
-
Elevated Temperatures: Performing the Fmoc deprotection at elevated temperatures can increase the rate of both the desired Fmoc removal and the undesired cleavage of the 2-PhiPr group.
-
Peptide Sequence Effects: The local microenvironment of the peptide on the resin can influence the stability of protecting groups. While not extensively documented for 2-PhiPr, certain peptide sequences might make the protecting group more susceptible to cleavage.
Troubleshooting Guide: Preventing Premature 2-PhiPr Cleavage
This guide addresses the specific issue of premature 2-PhiPr group cleavage during the Fmoc deprotection cycle.
Problem: Loss of 2-PhiPr protecting group is observed during Fmoc deprotection, as evidenced by mass spectrometry analysis of the crude peptide showing unexpected deprotection of Asp/Glu side chains.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for premature 2-PhiPr cleavage.
Solution A: Revert to Standard Piperidine Protocol
If you are using a stronger base like DBU for Fmoc deprotection, the primary recommendation is to switch to the standard protocol of 20% piperidine in DMF. While DBU can be effective for rapid Fmoc removal, its higher basicity increases the risk of cleaving the acid-labile 2-PhiPr group.[3][4][5][6]
Experimental Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF.
-
Perform the treatment for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
Solution B: Optimize Deprotection Time and Temperature
If you are already using the standard piperidine protocol but still observe 2-PhiPr cleavage, especially in a long synthesis with many deprotection cycles, consider optimizing the reaction conditions.
-
Minimize Deprotection Time: Reduce the deprotection time to the minimum required for complete Fmoc removal. You can monitor the completeness of the deprotection by taking a small sample of the resin, washing it, and performing a Kaiser test.
-
Control Temperature: Ensure that the deprotection is carried out at ambient room temperature. Avoid any heat sources near the reaction vessel.
Solution C: Consider Alternative Mild Bases
If both standard piperidine protocols and optimized conditions still result in unacceptable levels of 2-PhiPr cleavage, you may consider alternative, milder basic conditions. Piperazine has been reported as a milder alternative to piperidine that can reduce base-induced side reactions.[7]
Experimental Protocol: Fmoc Deprotection with Piperazine
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 5-10% (w/v) piperazine in DMF. The reaction time may need to be optimized and could be slightly longer than with piperidine.
-
Washing: Wash the resin thoroughly with DMF.
Quantitative Data on Base Stability
| Deprotection Reagent | Concentration | Relative Basicity | Risk of 2-PhiPr Cleavage |
| Piperidine | 20% in DMF | Standard | Low |
| Piperazine | 5-10% in DMF | Milder than Piperidine | Very Low |
| DBU | 2% in DMF | Stronger than Piperidine | Moderate to High |
Synthesis and Cyclization Workflow using 2-PhiPr
The following diagram illustrates a typical workflow for the synthesis of a side-chain to side-chain cyclized peptide using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH, highlighting the orthogonal deprotection steps.
Caption: Workflow for cyclic peptide synthesis using 2-PhiPr.
References
- 1. peptide.com [peptide.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting incomplete 2-PhiPr deprotection in solid-phase synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase synthesis of peptides, with a focus on the deprotection of the 2-phenylisopropyl (2-PhiPr) protecting group.
Troubleshooting Guide: Incomplete 2-PhiPr Deprotection
Incomplete removal of the 2-PhiPr protecting group from the side chains of aspartic acid (Asp) or glutamic acid (Glu) can lead to the synthesis of impure peptides with undesired modifications. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment
Before proceeding with troubleshooting, it is crucial to confirm that the incomplete deprotection is indeed the issue.
Recommended Method for Confirmation:
-
High-Performance Liquid Chromatography (HPLC) Analysis: Analyze a small, cleaved portion of the peptide. The presence of a significant peak corresponding to the mass of the peptide with the 2-PhiPr group still attached confirms incomplete deprotection.
-
Mass Spectrometry (MS) Analysis: Determine the mass of the major product. A mass increase of 118.17 Da (the mass of the 2-phenylisopropyl group) compared to the expected mass of the fully deprotected peptide is a clear indicator of incomplete deprotection.
Potential Causes and Corrective Actions
Several factors can contribute to the incomplete removal of the 2-PhiPr group. The following table outlines the most common causes and provides recommended solutions.
| Potential Cause | Description | Recommended Corrective Action(s) |
| Insufficient Acid Concentration | The concentration of trifluoroacetic acid (TFA) in the deprotection solution is too low to efficiently cleave the 2-PhiPr group. | Increase the TFA concentration in dichloromethane (DCM) incrementally. Start with the standard 1-2% and increase to 5% if necessary. Monitor deprotection at each stage. |
| Inadequate Reaction Time | The duration of the deprotection step is not sufficient for the reaction to go to completion. | Extend the deprotection time. If the standard 30-60 minutes is insufficient, try extending the reaction to 2-4 hours. For particularly difficult sequences, an overnight reaction may be required. |
| Peptide Aggregation | The peptide chain on the solid support aggregates, hindering the access of the deprotection reagents to the 2-PhiPr group. This is more common in hydrophobic or long peptide sequences. | - Swell the resin in a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), before deprotection.- Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregation.- Incorporate chaotropic salts, such as LiCl or KSCN, into the deprotection solution. |
| Inefficient Scavenging | The 2-phenylisopropyl cation generated during deprotection can re-attach to the peptide if not effectively scavenged. | Ensure an adequate concentration of a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail. A standard concentration is 1-5% (v/v). |
| Poor Resin Swelling | The solid-phase support is not adequately swollen, limiting the accessibility of the reagents to the peptide chains within the resin beads. | - Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM, DMF) before the deprotection step.- Visually inspect the resin to confirm proper swelling. |
Experimental Protocols
Standard 2-PhiPr Deprotection Protocol:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 1-2% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.
-
Add the deprotection cocktail to the resin and agitate gently for 30-60 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Proceed with the next step in the synthesis.
Troubleshooting Protocol for Incomplete Deprotection:
-
After an initial unsuccessful deprotection attempt, wash the resin with DCM.
-
Prepare a fresh deprotection cocktail with an increased TFA concentration (e.g., 5% TFA, 2% TIS in DCM).
-
Add the new cocktail to the resin and extend the reaction time to 2 hours, with gentle agitation.
-
Take a small sample of the resin, cleave the peptide, and analyze by HPLC/MS to check for completion.
-
If deprotection is still incomplete, consider an overnight reaction at room temperature.
-
For persistent issues, consider washing the resin with DMF and performing the deprotection in a DMF/DCM co-solvent system to minimize aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2-PhiPr protecting group?
A1: The 2-phenylisopropyl (2-PhiPr) group is used as a side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis.[1][2] It offers the advantage of being removable under mildly acidic conditions that do not affect other acid-labile protecting groups like Boc or tBu, thus allowing for orthogonal deprotection strategies.[1][2] This is particularly useful for the synthesis of cyclic or branched peptides.[1]
Q2: What are the standard conditions for 2-PhiPr deprotection?
A2: The standard conditions for the removal of the 2-PhiPr group are treatment with 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] It is also highly recommended to include a scavenger, such as 1-5% triisopropylsilane (TIS), in the deprotection solution to prevent side reactions.[1]
Q3: Why is a scavenger like TIS necessary during 2-PhiPr deprotection?
A3: During the acid-catalyzed cleavage of the 2-PhiPr group, a stable 2-phenylisopropyl cation is formed. This reactive carbocation can re-attach to the deprotected carboxylate group or react with other nucleophilic side chains on the peptide, leading to unwanted byproducts.[3] A scavenger like TIS effectively traps this carbocation, preventing these side reactions.[3]
Q4: Can I use a different acid instead of TFA for 2-PhiPr deprotection?
A4: While TFA is the most commonly used acid, other acids could potentially be used. However, the key is to use a mild acid that allows for selective cleavage of the 2-PhiPr group without affecting other more acid-labile protecting groups. Any alternative acid would need to be carefully validated for selectivity and efficiency.
Q5: How can I monitor the progress of the 2-PhiPr deprotection reaction?
A5: The most reliable way to monitor the deprotection is to take a small aliquot of the resin at different time points, cleave the peptide from the support, and analyze the crude product by HPLC and mass spectrometry. This will allow you to quantify the remaining protected peptide and determine if the reaction has gone to completion.
Q6: What should I do if I observe re-attachment of the 2-PhiPr group even with a scavenger?
A6: If you suspect re-attachment, ensure that your scavenger (TIS) is fresh and not degraded. You can also try increasing the concentration of the scavenger to 5%. Additionally, performing the deprotection in a continuous flow setup can help to wash away the cleaved protecting group and cation, thus minimizing the chance of re-attachment.
Q7: Are there any known side reactions associated with 2-PhiPr deprotection?
A7: The primary side reaction is the alkylation of nucleophilic residues by the 2-phenylisopropyl cation if scavenging is inefficient.[3] For peptides containing sensitive residues like tryptophan or methionine, ensuring efficient scavenging is critical to prevent modification of these side chains.
Visualizations
Caption: Troubleshooting workflow for incomplete 2-PhiPr deprotection.
Caption: 2-PhiPr deprotection and scavenging mechanism.
References
Optimizing coupling efficiency of Fmoc-Glu(O-2-PhiPr)-OH in difficult sequences.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS), particularly in the context of difficult sequences.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
Question: I am experiencing low coupling efficiency when incorporating this compound into my peptide sequence, which is known to be difficult (e.g., hydrophobic, prone to aggregation, or sterically hindered). What steps can I take to improve the coupling yield?
Answer:
Low coupling efficiency of this compound in difficult sequences is a common challenge, often stemming from steric hindrance from the bulky 2-phenylisopropyl (O-2-PhiPr) protecting group and aggregation of the growing peptide chain. The following strategies can be employed to enhance coupling efficiency.
1. Optimization of Coupling Reagents and Additives:
Standard coupling reagents may be insufficient for sterically demanding residues like this compound. Switching to more potent activating agents is highly recommended.
-
Uronium/Aminium Reagents: HATU and HCTU are highly effective for hindered couplings. HATU, in particular, is often cited for its high reactivity.[1]
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings.[1][2]
-
Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive such as Oxyma Pure is reported to outperform HOBt.
Comparative Performance of Common Coupling Reagents in Difficult Sequences:
| Coupling Reagent | Class | Relative Efficiency in Difficult Sequences | Key Considerations |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for hindered couplings. Can cause guanidinylation of the N-terminal amine if used in excess.[1][3] |
| HCTU | Uronium/Aminium | High | A cost-effective alternative to HATU with comparable efficiency in many cases. |
| PyBOP | Phosphonium | High | Effective for standard and many difficult couplings. Byproducts are generally less hazardous than those of BOP.[3] |
| DIC/Oxyma Pure | Carbodiimide/Additive | Moderate to High | A strong, racemization-suppressing combination. Good for routine use and can be effective in many difficult couplings. |
2. Modification of Reaction Conditions:
-
Extended Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the reaction time to 4 hours, or even overnight, can help drive the reaction to completion.
-
Double Coupling: If a single coupling does not achieve the desired efficiency, performing a second coupling with a fresh solution of activated this compound is a highly effective strategy.
-
Increased Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.
3. Addressing Peptide Aggregation:
Difficult sequences are often prone to forming secondary structures (e.g., beta-sheets) that hinder the accessibility of the N-terminal amine.
-
Solvent Optimization: The choice of solvent can significantly impact peptide aggregation. While DMF is standard, mixtures of DMF with DCM or NMP can be beneficial. For highly aggregated sequences, the use of chaotropic salts (e.g., LiCl) in the coupling mixture can help disrupt secondary structures.[2]
-
Pseudoproline Dipeptides: The strategic incorporation of pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can disrupt interchain hydrogen bonding and improve solvation of the growing peptide chain.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of difficulty when coupling this compound?
A1: The primary cause is steric hindrance. The bulky 2-phenylisopropyl (O-2-PhiPr) group on the glutamic acid side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, especially when the preceding residues are also sterically demanding. This is often compounded by peptide aggregation in difficult sequences.
Q2: How can I monitor the coupling efficiency of this compound?
A2: Several methods can be used to monitor coupling completion:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete or near-complete coupling.
-
Quantitative Analysis: For a more precise assessment, a small sample of the peptide-resin can be cleaved and analyzed by RP-HPLC and mass spectrometry. This will provide a quantitative measure of the coupling efficiency and identify any deletion sequences. The strong UV absorbance of the Fmoc group can also be utilized to monitor reaction completion photometrically.[4]
Q3: Are there any specific side reactions associated with this compound?
A3: While the 2-PhiPr group is designed for orthogonal protection, glutamic acid derivatives can be prone to pyroglutamate formation, especially with repeated exposure to basic conditions or during prolonged coupling times with certain activators. Careful control of reaction conditions and minimizing the number of synthetic steps can help mitigate this. Additionally, as with other ester-based side-chain protecting groups, there is a potential for side reactions during final cleavage in the presence of strong acids, which can be minimized by using appropriate scavengers.
Q4: When is it advantageous to use this compound over other glutamic acid derivatives like Fmoc-Glu(OtBu)-OH?
A4: this compound is particularly advantageous when orthogonal deprotection of the side chain is required in the presence of other acid-labile groups, such as tert-butyl (tBu) or Boc. The O-2-PhiPr group can be selectively removed with mild acid (e.g., 1% TFA in DCM), leaving tBu-based protecting groups intact. This makes it an extremely useful tool for the synthesis of cyclic peptides (via side-chain to side-chain lactamization) and for on-resin modifications of the glutamic acid side chain.[5]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for difficult sequences where high coupling efficiency is critical.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling Protocol for this compound
This protocol is recommended for extremely difficult couplings where a single coupling is insufficient.
-
First Coupling:
-
Perform the initial coupling of this compound as described in Protocol 1 for 2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1.
-
Add the fresh solution to the resin and agitate for an additional 2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
-
Diagrams
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Orthogonal deprotection scheme using this compound.
References
Minimizing side reactions when using Fmoc-Glu(O-2-PhiPr)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a quasi-orthogonally protected glutamic acid derivative. Its main advantage lies in the selective removal of the 2-phenylisopropyl (2-PhiPr) protecting group under mildly acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane) while other acid-labile protecting groups like tert-butyl (tBu) remain intact.[1] This feature makes it particularly useful for the synthesis of cyclic peptides via on-resin lactamization and for the production of peptide libraries.[1]
Q2: What is the most common side reaction associated with N-terminal glutamic acid derivatives in Fmoc-SPPS?
The most prevalent side reaction is the formation of pyroglutamate, a cyclic lactam, from the N-terminal glutamic acid residue. This intramolecular cyclization can occur under both acidic and basic conditions used during peptide synthesis, leading to a truncated peptide that is difficult to separate from the desired product.[2][3]
Q3: How can pyroglutamate formation be minimized when using this compound at the N-terminus?
Several strategies can be employed to minimize pyroglutamate formation:
-
Shortened Deprotection Times: Reducing the exposure time to the basic conditions of Fmoc deprotection can significantly decrease the extent of pyroglutamate formation. For instance, using a short deprotection time of 1 minute with 50% piperidine in DMF has been shown to be effective for other glutamic acid derivatives like Fmoc-Glu(OBzl)-OH.[2]
-
Optimized Coupling: Ensuring rapid and efficient coupling of the subsequent amino acid can minimize the time the deprotected N-terminal glutamate is exposed, thereby reducing the opportunity for cyclization.
-
Choice of Coupling Reagents: While specific data for this compound is limited, the choice of coupling reagent can influence side reactions. Using highly efficient coupling reagents may accelerate the desired peptide bond formation over the competing pyroglutamate formation.
Q4: What are the recommended conditions for the selective deprotection of the 2-PhiPr group?
The 2-PhiPr group can be selectively cleaved on-resin using a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1] This allows for the unmasking of the glutamic acid side chain for subsequent reactions, such as on-resin cyclization, without affecting other acid-labile protecting groups like tBu, which require higher concentrations of TFA for removal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass loss of 18 Da for peptides with N-terminal Glu. | Formation of pyroglutamate from the N-terminal glutamic acid residue. | - Reduce the Fmoc deprotection time. - Ensure efficient coupling of the subsequent amino acid. - Consider using a milder base for Fmoc deprotection if compatible with the synthesis. |
| Incomplete cleavage of the 2-PhiPr protecting group. | Insufficient acid concentration or reaction time for deprotection. | - Ensure the TFA concentration in DCM is at least 1%. - Increase the deprotection time or perform multiple short treatments. - Ensure the resin is adequately swollen to allow reagent penetration. |
| Premature cleavage of other acid-labile protecting groups (e.g., tBu) during 2-PhiPr removal. | TFA concentration is too high. | - Strictly use 1% TFA in DCM for selective deprotection. Higher concentrations will lead to the loss of other acid-labile groups. |
| Difficulty in achieving on-resin cyclization after 2-PhiPr deprotection. | - Incomplete deprotection of the 2-PhiPr group. - Steric hindrance. - Inefficient activation of the carboxyl group for lactamization. | - Confirm complete deprotection of the 2-PhiPr group before attempting cyclization. - Choose a suitable coupling reagent for lactamization (e.g., HATU, HBTU). - Perform the cyclization in a solvent that promotes resin swelling and reaction kinetics (e.g., DMF or NMP). |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation during Fmoc Deprotection
This protocol is a general guideline for minimizing pyroglutamate formation when an this compound residue is at the N-terminus of the peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20-50% piperidine in DMF.
-
Crucially, limit the deprotection time. Start with a 1-minute treatment.
-
Perform the deprotection step twice (2 x 1 minute).
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: Immediately proceed with the coupling of the next Fmoc-amino acid using a high-efficiency coupling reagent.
Protocol 2: Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol describes the selective removal of the 2-phenylisopropyl protecting group for subsequent on-resin modifications.
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (5-7 times) to ensure it is free of DMF.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM.
-
Deprotection Reaction:
-
Treat the resin with the 1% TFA/DCM solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
Monitor the deprotection progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After complete deprotection, wash the resin thoroughly with DCM (5-7 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a 5% solution of DIPEA in DMF (2 x 2 minutes).
-
Final Washing: Wash the resin with DMF (5-7 times) before proceeding to the next step (e.g., on-resin cyclization).
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Workflow for synthesizing a cyclic peptide using this compound.
References
How to avoid aspartimide formation with glutamic acid derivatives in Fmoc SPPS.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common side reactions when using glutamic acid derivatives in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions associated with glutamic acid derivatives in Fmoc SPPS?
While glutamic acid is generally less prone to side reactions than aspartic acid, two primary cyclization side reactions can occur:
-
Glutarimide Formation: This is the intramolecular cyclization of a glutamic acid residue with the backbone amide nitrogen of the following amino acid, forming a six-membered glutarimide ring. This is analogous to the more notorious aspartimide formation seen with aspartic acid.
-
Pyroglutamate Formation: This occurs when an N-terminal glutamic acid residue cyclizes to form a pyroglutamyl (pGlu) residue. This reaction blocks the N-terminus of the peptide.
Q2: How does glutarimide formation with glutamic acid compare to aspartimide formation with aspartic acid?
Aspartimide formation is a more significant challenge in Fmoc SPPS than glutarimide formation. The formation of the five-membered succinimide ring from aspartic acid is kinetically more favorable than the formation of the six-membered glutarimide ring from glutamic acid. However, glutarimide formation can still occur, particularly in sequences where glutamic acid is followed by a sterically unhindered amino acid like glycine (Glu-Gly).[1][2][3][4][5]
Q3: What is pyroglutamate formation and why is it a concern?
Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid residue.[3][6] This modification is a concern for several reasons:
-
Blocked N-terminus: The formation of pGlu results in the loss of the primary amino group at the N-terminus, which can prevent further sequencing or modification at this position.[6]
-
Altered Physicochemical Properties: The conversion to pGlu can change the charge and hydrophobicity of the peptide, potentially altering its structure, stability, and biological activity.[6]
-
Sample Heterogeneity: Incomplete conversion to pGlu introduces heterogeneity into the final peptide sample.[6]
Q4: Which peptide sequences are most susceptible to glutarimide formation?
Similar to aspartimide formation, the sequence following the glutamic acid residue plays a crucial role. The most susceptible sequence is Glu-Gly , due to the lack of steric hindrance from the glycine residue, which allows the backbone nitrogen to more easily attack the side-chain carbonyl.[1][2][5]
Q5: What factors promote pyroglutamate formation?
Several factors can promote the formation of pyroglutamate from an N-terminal glutamic acid residue:
-
pH: The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation observed around pH 6.2.[7]
-
Temperature: Elevated temperatures can increase the rate of pyroglutamate formation.[7]
-
Extended Reaction Times: Longer exposure to conditions that promote cyclization, such as during coupling of the subsequent amino acid or during final cleavage and deprotection, can lead to increased pGlu formation.
-
Repetitive Acid/Base Cycles: The repeated acid and base treatments during SPPS can contribute to this side reaction.
Troubleshooting Guides
Issue: Significant Glutarimide Formation Detected in Crude Peptide
| Potential Cause | Recommended Solution & Optimization |
| Susceptible Peptide Sequence (e.g., Glu-Gly) | Strategy 1: Introduce Steric Hindrance. If the peptide sequence allows, replace the amino acid following glutamic acid with a more sterically hindered residue. For example, replacing Gly with a residue like Lys(Boc) or Ser(tBu) has been shown to inhibit glutarimide formation.[1][2][4][5] Strategy 2: Backbone Protection. Utilize a backbone-protecting group on the amino acid following the glutamic acid residue. Di- or tri-methoxybenzyl (DMB/TMB) protected glycine can be used to temporarily mask the amide nitrogen, preventing it from acting as a nucleophile.[8] |
| Prolonged Exposure to Basic Conditions | Optimize Fmoc Deprotection. Reduce the time of exposure to the piperidine solution during Fmoc deprotection to the minimum required for complete removal of the Fmoc group. Consider using a milder base for deprotection, although this may require longer reaction times. |
| Elevated Synthesis Temperature | Control Temperature. If using microwave-assisted SPPS, lower the temperature during coupling and deprotection steps to minimize temperature-induced side reactions. |
Issue: Presence of Pyroglutamate in the Final Peptide Product
| Potential Cause | Recommended Solution & Optimization |
| N-Terminal Glutamic Acid | Strategy 1: Use a Pyroglutamic Acid Building Block. If the desired final product contains an N-terminal pyroglutamate, it is often more efficient and provides a more homogeneous product to use Fmoc-pGlu-OH directly in the final coupling step. Strategy 2: Optimize Coupling of the Second Residue. To minimize the time the N-terminal glutamic acid is exposed with a free amine, use a highly efficient coupling reagent (e.g., HATU, COMU) and a higher excess of the incoming amino acid to drive the reaction to completion quickly.[8] Pre-activation of the incoming amino acid can also be beneficial.[8] |
| pH Conditions During Cleavage and Purification | Control pH. During work-up and purification, maintain the pH of solutions between 6.0 and 7.0 to minimize the rate of pyroglutamate formation.[6] |
| Storage Conditions | Optimize Storage. For long-term storage, lyophilize the purified peptide. If storage in solution is necessary, use a buffer with a pH around 6.0 and store at low temperatures (e.g., 4°C or frozen).[6] |
Quantitative Data Summary
While extensive quantitative data for glutamic acid is less common than for aspartic acid, the following table provides a conceptual comparison of strategies to mitigate side reactions.
| Side Reaction | Strategy | Relative Efficiency in Reduction of Side Product | Key Considerations |
| Glutarimide Formation | Standard Fmoc-Glu(OtBu)-OH in a Glu-Gly sequence | Baseline | High risk of side product |
| Replace Gly with a sterically hindered residue (e.g., Lys(Boc)) | High | Sequence modification must be acceptable for the intended application.[2] | |
| Backbone protection of the residue following Glu (e.g., DMB-Gly) | Very High | Requires specialized building blocks and may require modified coupling protocols. | |
| Pyroglutamate Formation | Standard coupling of the second amino acid | Baseline | Risk of incomplete reaction and subsequent cyclization. |
| Use of high-efficiency coupling reagents (e.g., COMU) | Moderate to High | Accelerates the desired coupling reaction, minimizing the time for cyclization.[8] | |
| Direct use of Fmoc-pGlu-OH | N/A (forms the desired product) | Ensures a homogeneous final product if pGlu is the target. |
Experimental Protocols
Protocol 1: Minimizing Glutarimide Formation by Introduction of Steric Hindrance
This protocol is adapted from the findings that a sterically bulky neighboring residue can prevent glutarimide formation.[2]
-
Resin Selection and Swelling: Choose a suitable resin for your peptide C-terminus (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Synthesis up to Glutamic Acid: Perform standard Fmoc SPPS cycles to synthesize the peptide sequence up to the glutamic acid residue.
-
Incorporation of Glutamic Acid: Couple Fmoc-Glu(OtBu)-OH using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).
-
Incorporation of the Sterically Hindered Residue: Following the deprotection of the Fmoc group from the glutamic acid residue, couple the next amino acid, which should be sterically hindered (e.g., Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH), using a standard coupling protocol.
-
Continue Synthesis: Proceed with the standard Fmoc SPPS cycles to complete the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Minimizing Pyroglutamate Formation During Synthesis
This protocol focuses on optimizing the coupling step following the N-terminal glutamic acid to reduce the chance of cyclization.
-
Final Deprotection: After coupling the N-terminal Fmoc-Glu(OtBu)-OH, perform the final Fmoc deprotection using 20% piperidine in DMF. Ensure thorough washing with DMF to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the next amino acid (e.g., 4 equivalents) with a highly efficient coupling reagent such as COMU (4 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for a shorter, optimized time (e.g., 30-45 minutes). Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF.
-
Continue Synthesis (if applicable) or Proceed to Cleavage: If the peptide is longer, continue with the synthesis. Otherwise, proceed to the final cleavage and deprotection.
Visualizations
References
- 1. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mesalabs.com [mesalabs.com]
Strategies to prevent diketopiperazine formation after incorporating Fmoc-Glu(O-2-PhiPr)-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly after the incorporation of N-terminal amino acids like Fmoc-Glu(O-2-PhiPr)-OH.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of SPPS.[1] The issue arises after the deprotection of the second amino acid in the sequence, exposing a free N-terminal amine. This amine can perform an intramolecular nucleophilic attack on the ester bond linking the C-terminal amino acid to the resin. This cyclization cleaves the dipeptide from the resin support, forming the DKP.[1][2] This side reaction is highly problematic as it leads to a significant reduction in the yield of the desired full-length peptide and can complicate the final purification process.[1]
Q2: My sequence starts with Glu-Xaa... on the resin. Why am I seeing low yield or a deletion product after coupling the third amino acid?
A2: If you have successfully coupled the first two amino acids (e.g., Fmoc-Xaa-OH onto a Glu-resin) and are experiencing problems after coupling the third, DKP formation is a likely cause. The critical step is the Fmoc deprotection of the second amino acid (Xaa). This creates a dipeptidyl-resin (H-Xaa-Glu-resin) which is susceptible to intramolecular cyclization. This reaction cleaves the H-Xaa-Glu dipeptide from the resin as a DKP. The resin is left with an inert hydroxyl group, preventing further chain elongation.[3] This results in a lower overall yield and a potential "des-Xaa-Glu" impurity if the DKP formation occurs later in the synthesis on already cleaved peptides.
Q3: What are the key factors that promote DKP formation?
A3: Several factors significantly influence the rate of DKP formation:
-
Peptide Sequence: The reaction is highly sequence-dependent.[2][4] Sequences containing Proline or Glycine at either of the first two positions are especially prone to cyclization.[4] A penultimate Proline residue is particularly problematic.[4][5][6]
-
Fmoc-Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, are a primary catalyst for DKP formation.[4][7]
-
Resin Type: The linker used to attach the peptide to the resin is critical. Standard ester-based linkers, such as in Wang resin, are more susceptible to cleavage by DKP formation than more sterically hindered linkers like the 2-chlorotrityl (2-CTC) resin.[1]
-
Solvent and Temperature: The choice of solvent affects peptide stability. The rate of autocatalytic Fmoc-deprotection and subsequent DKP formation has been observed to be fastest in DMSO, followed by DMF and NMP, and slowest in ACN.[4][6] Higher temperatures during deprotection or coupling can also accelerate DKP formation.[4]
-
Hold Times: Extended hold times after the Fmoc deprotection of the second amino acid can increase the incidence of DKP formation.[6][8]
Q4: How can I detect if DKP formation is occurring in my synthesis?
A4: The most effective method for detecting DKP byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify the specific molecular weight of the cyclic dipeptide in solution.[9] High-Performance Liquid Chromatography (HPLC) can also be used to monitor the reaction by observing the disappearance of the starting material and the emergence of new product peaks corresponding to the DKP.[9] Additionally, performing an amino acid analysis of the resin after the coupling of the third amino acid can quantify the loss of the first two residues compared to the loading of the third, indicating the extent of cleavage from the resin.[10]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Significantly low yield of the final crude peptide, but the product appears relatively pure. | "Traceless" DKP Formation: The dipeptide is cleaved from the resin at the beginning of the synthesis. The DKP is washed away, leaving no impurity trace in the final product, only a reduced yield.[3] | 1. Switch to a 2-chlorotrityl (2-CTC) resin. 2. Use an optimized Fmoc-deprotection cocktail (e.g., 2% DBU, 5% piperazine in NMP).[3] 3. Incorporate the first two amino acids as a pre-formed dipeptide building block.[4] |
| Appearance of a major impurity peak corresponding to the target peptide minus the first two amino acids (des-AA1-AA2). | DKP formation in the middle of the sequence: This is less common but can occur, especially with Proline-containing sequences, leading to peptide fragmentation.[2] | 1. Re-evaluate the sequence for DKP-prone motifs. 2. Implement optimized, faster deprotection and coupling steps to minimize side reactions. 3. Lower the temperature during deprotection steps.[4] |
| Multiple unidentified peaks in the HPLC chromatogram of the crude product. | Incomplete coupling and DKP formation: Standard conditions may not be sufficient to suppress DKP formation, leading to a complex mixture of desired peptide, deletion sequences, and byproducts. | 1. Confirm 100% deprotection before coupling.[6] 2. Use a more robust, optimized deprotection method. 3. Use stronger coupling reagents like HATU or HCTU. |
Prevention Strategies & Experimental Protocols
Proactively modifying synthetic protocols is the most effective way to combat DKP formation.
Strategy 1: Optimized Fmoc-Deprotection Conditions
Standard deprotection using 20% piperidine in DMF can be aggressive and promote DKP formation. An alternative cocktail has been shown to drastically reduce this side reaction.
Data Summary: DKP Formation with Different Deprotection Reagents
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8% | [3] |
| 5% Piperidine | DMF | 12.2% | [3] |
| 5% Piperazine | DMF | < 4.0% | [3] |
| 5% Piperazine | NMP | < 4.0% | [3] |
| 2% DBU, 5% Piperazine | NMP | Drastic Reduction | [2][7][11] |
Protocol: Optimized Fmoc-Deprotection
This protocol is recommended after the coupling of the second amino acid.
-
Resin Preparation: After coupling the second amino acid (e.g., Fmoc-Xaa-OH) onto the resin-bound first amino acid (H-Glu(O-2-PhiPr)-resin), wash the peptide-resin thoroughly with NMP (3 x 10 mL for 1g resin).
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
First Deprotection: Add the deprotection solution (10 mL for 1g resin) to the washed peptide-resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution (10 mL for 1g resin) and agitate for 10 minutes. Drain the solution.
-
Washing: Wash the peptide-resin thoroughly with NMP (5 x 10 mL) to remove all traces of the deprotection reagents.
-
Proceed Immediately: Proceed immediately to the coupling step for the third amino acid.
Strategy 2: Choice of Resin
Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) significantly suppresses DKP formation as the bulky linker makes the ester bond less accessible for intramolecular attack.
Protocol: Coupling First Amino Acid to 2-CTC Resin
-
Resin Swelling: Swell the 2-CTC resin (1 g) in dichloromethane (DCM, 10 mL) for 1 hour in the reaction vessel. Drain the DCM.
-
Amino Acid Preparation: Dissolve the first amino acid, this compound (1.5 eq.), in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and mix.
-
Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
Strategy 3: Use of Dipeptide Building Blocks
The most robust method to completely avoid DKP formation at the dipeptide stage is to bypass the vulnerable intermediate altogether. This is achieved by coupling a pre-synthesized dipeptide, such as Fmoc-Xaa-Glu(O-2-PhiPr)-OH, directly to the resin. This eliminates the presence of a deprotected dipeptidyl-resin, which is the direct precursor to DKP.
Visual Guides
Caption: The chemical pathway leading to Diketopiperazine (DKP) formation during SPPS.
Caption: A decision tree for troubleshooting low yield issues related to DKP formation.
Caption: An overview of key strategies to prevent DKP formation in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the 2-PhiPr Protecting Group During Final Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the stability and cleavage of the 2-phenylisopropyl (2-PhiPr) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2-PhiPr protecting group?
The 2-phenylisopropyl (2-PhiPr) group is an acid-labile protecting group primarily used for the side chains of aspartic acid (Asp) and glutamic acid (Glu). Its main advantage is its ability to be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. This allows for selective deprotection on the resin, which is particularly useful for on-resin cyclization or modification of the peptide side chain. Additionally, the steric bulk of the 2-PhiPr group can help to suppress aspartimide formation, a common side reaction associated with Asp residues during Fmoc-SPPS[1].
Q2: Is the stability of the 2-PhiPr group a concern during final cleavage?
During a standard final cleavage procedure using a high concentration of TFA (e.g., 95%), the 2-PhiPr group is not stable and is intended to be completely removed. The primary concern is not the stability of the protecting group itself, but rather the reactivity of the carbocation that is generated upon its cleavage.
Q3: What is the major side reaction associated with the cleavage of the 2-PhiPr group?
Cleavage of the 2-PhiPr group generates a relatively stable tertiary benzylic carbocation (the 2-phenylisopropyl cation). This reactive electrophile can subsequently attack nucleophilic residues within the peptide, leading to undesired modifications. The most susceptible amino acids are those with electron-rich side chains, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).
Q4: What is the role of scavengers in the final cleavage of a peptide containing a 2-PhiPr group?
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, such as the 2-phenylisopropyl cation, before they can react with the peptide[2]. By competitively reacting with the carbocations, scavengers prevent the formation of peptide-adducts, thereby increasing the purity and yield of the desired peptide.
Q5: Which scavengers are recommended for the cleavage of peptides containing 2-PhiPr protected residues?
A combination of scavengers is generally recommended to effectively trap the 2-phenylisopropyl carbocation and protect various sensitive amino acid residues. A standard and effective cocktail is a mixture of triisopropylsilane (TIS) and water. TIS is a highly efficient scavenger for carbocations, while water can act as a proton source and a scavenger for certain reactive species. For peptides containing particularly sensitive residues like tryptophan, the addition of a thiol scavenger such as 1,2-ethanedithiol (EDT) can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of the 2-PhiPr group. | Insufficient cleavage time or TFA concentration. While unlikely with standard final cleavage conditions, it could occur with very short cleavage times. | Ensure a sufficient cleavage time of at least 2-4 hours with a standard cleavage cocktail containing 95% TFA. Monitor the cleavage progress with a small-scale test cleavage and HPLC analysis. |
| Presence of unexpected peaks in HPLC analysis, often with a mass increase corresponding to the addition of the 2-phenylisopropyl group (+119 Da). | Inefficient scavenging of the 2-phenylisopropyl carbocation, leading to alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr). | Increase the concentration of scavengers in the cleavage cocktail. A higher percentage of TIS (e.g., 5%) can be beneficial. For peptides rich in tryptophan, the addition of EDT (2.5%) to the TFA/TIS/water cocktail is recommended. |
| Formation of aspartimide-related byproducts. | Although the 2-PhiPr group helps suppress aspartimide formation, it can still occur, especially in susceptible sequences (e.g., -Asp-Gly-). | The use of the 2-PhiPr group is already a mitigating strategy. If aspartimide formation is still a significant issue, consider alternative strategies such as the use of Dmb-dipeptides or optimized coupling and deprotection conditions during synthesis. |
| Oxidation of sensitive residues (e.g., Met, Trp, Cys). | Exposure to air during cleavage and work-up. Some scavengers can also be prone to oxidation. | Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality reagents. For cysteine-containing peptides, the addition of a reducing agent like dithiothreitol (DTT) or EDT to the cleavage cocktail is crucial to prevent disulfide bond formation[3]. |
Quantitative Data on Scavenger Cocktails
While specific quantitative data directly comparing the efficiency of various scavengers for the 2-phenylisopropyl carbocation is limited in the literature, general principles and data from studies on other carbocations can be applied. The following table summarizes common cleavage cocktails and their suitability for peptides containing sensitive residues, which would also be effective for those with 2-PhiPr groups.
| Cleavage Cocktail | Composition (v/v/v) | Primary Use and Efficacy |
| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | A good general-purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A good general-purpose, low-odor alternative to Reagent K. Effective for scavenging trityl groups and suitable for 2-PhiPr. |
Experimental Protocols
Protocol 1: Standard Final Cleavage of a Peptide Containing Asp(O-2-PhiPr)
This protocol is suitable for most peptides containing a 2-PhiPr protected residue, especially those without other highly sensitive amino acids.
-
Resin Preparation:
-
Following completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove residual DMF.
-
Dry the resin under high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 g of resin, prepare 10 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL/g of resin) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether three times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Final Cleavage of a Peptide Containing Asp(O-2-PhiPr) and Tryptophan
This protocol is recommended for peptides that contain both a 2-PhiPr protected residue and one or more tryptophan residues.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v). For 1 g of resin, prepare 10 mL of the cocktail.
-
-
Cleavage Reaction:
-
Follow the same procedure as in Protocol 1.
-
-
Peptide Precipitation and Isolation:
-
Follow the same procedure as in Protocol 1.
-
Visualizations
Caption: General workflow for the final cleavage of a peptide containing a 2-PhiPr protecting group.
Caption: Mechanism of 2-PhiPr cleavage and the role of scavengers in preventing side reactions.
References
Technical Support Center: HPLC Analysis for 2-PhiPr Deprotection
Welcome to the technical support center for monitoring peptide deprotection. This guide is designed for researchers, scientists, and drug development professionals utilizing the 2-phenylisopropyl (2-PhiPr) protecting group for aspartic acid (Asp) and glutamic acid (Glu) side chains. Here you will find troubleshooting advice and detailed protocols for using High-Performance Liquid Chromatography (HPLC) to ensure complete and efficient deprotection.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of your 2-PhiPr deprotection reaction.
Q1: My HPLC chromatogram shows a significant, late-eluting peak after the deprotection reaction. What is it?
A: An unexpected, late-eluting peak is the most common indicator of incomplete deprotection. The 2-PhiPr protected peptide is more hydrophobic than the fully deprotected peptide. In reverse-phase HPLC (RP-HPLC), increased hydrophobicity leads to a longer retention time. Therefore, this late peak is likely your target peptide with the 2-PhiPr group still attached.
Confirmation:
-
Mass Spectrometry (MS): Collect the fraction corresponding to the late-eluting peak and analyze it by MS. The mass should correspond to the peptide plus the mass of the 2-PhiPr group (C₉H₁₁), which is approximately 119.18 Da.
-
Co-injection: If you have a sample of the fully protected peptide, a co-injection with your crude product should show an increase in the height of the late-eluting peak.
Q2: I see multiple peaks in my chromatogram post-deprotection. How do I identify the product and byproducts?
A: Multiple peaks suggest an incomplete or inefficient reaction. The primary goal is to distinguish between the starting material, the desired product, and any side products. RP-HPLC separates compounds based on polarity, providing a predictable elution order.
Identification Strategy:
-
Analyze a "Time Zero" Sample: Before starting the deprotection, inject a small, cleaved sample of your fully protected peptide. This will confirm the retention time of your starting material.
-
Monitor Over Time: The most effective way to monitor the reaction is by taking small aliquots at different time points (e.g., 5, 15, 30, and 60 minutes), quenching the reaction, and analyzing them by HPLC.[1] You should observe the peak for the protected peptide decrease while the peak for the deprotected product increases.
-
Use Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC/MS) or collect fractions for offline analysis to confirm the identity of each major peak.
Table 1: Typical HPLC Elution Profile for 2-PhiPr Deprotection
| Compound | Expected Retention Time (Relative) | Rationale |
| Fully 2-PhiPr Protected Peptide | Late Eluting | The 2-PhiPr group is hydrophobic, increasing interaction with the C18 stationary phase. |
| Fully Deprotected Peptide | Early Eluting | The free carboxylic acid side chain is more polar, leading to less retention. |
| Scavengers/Cleavage Byproducts | Very Early Eluting (Void Volume) | Small, polar molecules from the cleavage cocktail typically do not interact with the stationary phase. |
Q3: My product peak is small, and the starting material peak is large. What are the likely causes of incomplete deprotection?
A: This is a clear sign of an inefficient deprotection reaction. Several factors can contribute to this issue.[2][3] The following table outlines common causes and solutions.
Table 2: Troubleshooting Incomplete 2-PhiPr Deprotection
| Observation (HPLC) | Possible Cause | Recommended Action |
| Large peak for protected peptide; small peak for deprotected peptide. | Insufficient Deprotection Time: The reaction was not allowed to proceed to completion. | Increase the deprotection time and monitor the reaction by taking HPLC aliquots every 15-30 minutes until no further change is observed.[1] |
| Degraded Reagent: The Trifluoroacetic acid (TFA) may be old or have absorbed water, reducing its effectiveness. | Use fresh, high-purity TFA for the deprotection solution. | |
| Incorrect TFA Concentration: The standard 1-2% TFA in Dichloromethane (DCM) may be insufficient for your specific peptide.[4] | Prepare a fresh solution and confirm the concentration. A slight increase (e.g., to 3%) may be necessary, but be cautious of side reactions. | |
| Peptide Aggregation: The peptide may be aggregating on the resin, preventing the reagent from accessing the 2-PhiPr group.[5][6] | Consider adding a chaotropic salt or switching to a solvent like N-methylpyrrolidone (NMP) that can disrupt secondary structures.[5] |
Q4: How can I use HPLC to optimize my deprotection protocol?
A: HPLC is the ideal tool for optimizing reaction conditions by performing a time-course experiment.[1] This allows you to determine the minimum time required for complete deprotection, which helps to minimize potential acid-catalyzed side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides is a critical aspect of modern drug discovery and development, offering advantages in conformational rigidity, metabolic stability, and receptor affinity over their linear counterparts. A key step in producing these complex molecules is the formation of a lactam bridge, often between the side chains of glutamic acid and a basic amino acid like lysine. The choice of protecting group for the glutamic acid side chain is paramount for a successful and efficient synthesis. This guide provides an in-depth comparison of two commonly used protected glutamic acid derivatives, Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their cyclic peptide synthesis endeavors.
Executive Summary
This compound emerges as the superior choice for the on-resin synthesis of side-chain to side-chain lactam-bridged cyclic peptides. Its key advantage lies in the lability of the 2-phenylisopropyl (O-2-PhiPr) protecting group under exceptionally mild acidic conditions, allowing for selective deprotection on the solid support without affecting other acid-labile protecting groups. This "quasi-orthogonal" nature facilitates a more efficient and streamlined workflow for on-resin cyclization. In contrast, the tert-butyl (OtBu) protecting group of Fmoc-Glu(OtBu)-OH requires strong acid for removal, necessitating cleavage of the peptide from the resin prior to a more complex solution-phase cyclization. Furthermore, the bulky 2-PhiPr group offers significant steric hindrance that minimizes the formation of aspartimide-related side products, a common challenge in solid-phase peptide synthesis (SPPS).
Performance Comparison: A Data-Driven Overview
The selection of a glutamic acid derivative for cyclic peptide synthesis directly impacts the efficiency of the workflow, the purity of the final product, and the potential for side reactions. The following tables summarize the key performance differences between this compound and Fmoc-Glu(OtBu)-OH.
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Protecting Group | O-2-phenylisopropyl (O-2-PhiPr) | tert-butyl (OtBu) |
| Primary Application | On-resin synthesis of cyclic peptides[1] | Synthesis of linear peptides[2] |
| Orthogonality | Quasi-orthogonal: Cleaved under very mild acid, stable to piperidine and strong acid (TFA)[1] | Orthogonal to Fmoc: Stable to piperidine, cleaved by strong acid (TFA) |
| Cyclization Strategy | On-resin intramolecular cyclization | Solution-phase intramolecular cyclization after resin cleavage |
| Aspartimide Formation | Significantly reduced due to steric hindrance[3] | Prone to aspartimide formation, especially in sensitive sequences |
Table 1. Key Properties and Applications.
| Parameter | This compound | Fmoc-Glu(OtBu)-OH |
| Deprotection Reagent | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][4][5] | 95% Trifluoroacetic acid (TFA) with scavengers[6] |
| Deprotection Time | 2 x 10 minutes (typical) | 1-3 hours (typical) |
| Compatibility | Compatible with tBu, Boc, Trt protecting groups[1] | Not compatible with other acid-labile protecting groups during cleavage |
| Cyclization Coupling | Standard coupling reagents (e.g., HATU, PyAOP) on-resin[4][7] | Requires purification of linear peptide before solution-phase cyclization |
| Overall Yield | Generally higher for on-resin cyclization due to pseudo-dilution | Can be lower due to intermolecular side reactions and purification losses |
| Purity | Higher crude purity due to fewer side reactions and efficient on-resin cyclization | Lower crude purity due to potential for dimerization and other side reactions in solution |
Table 2. Comparative Performance Metrics.
Experimental Protocols
On-Resin Cyclization using this compound
This protocol outlines the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide on a solid support.
1. Linear Peptide Synthesis:
-
The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry.
-
This compound and a corresponding amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Lys(Mtt)-OH) are incorporated at the desired positions.
2. Selective Side-Chain Deprotection:
-
Following completion of the linear sequence, the resin-bound peptide is washed thoroughly with DCM.
-
The Mtt and O-2-PhiPr groups are selectively removed by treating the resin with a solution of 1% TFA in DCM (2 x 10 minutes).[4]
-
The resin is then washed with DCM, 10% DIPEA in DMF, and DMF to neutralize the acid and prepare for cyclization.
3. On-Resin Cyclization (Lactam Bridge Formation):
-
The resin is treated with a solution of a coupling reagent (e.g., 3 equivalents of PyAOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.[4]
-
The reaction is allowed to proceed for 4 hours at room temperature.[4] The completion of the reaction can be monitored by a Kaiser test.
4. Final Deprotection and Cleavage:
-
The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
The crude cyclic peptide is precipitated with cold diethyl ether, purified by RP-HPLC, and characterized by mass spectrometry.
Solution-Phase Cyclization with Fmoc-Glu(OtBu)-OH Precursor
This protocol describes the traditional method for synthesizing cyclic peptides, which involves cyclization in solution.
1. Linear Peptide Synthesis:
-
The linear peptide is synthesized on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH.
2. Cleavage from Resin:
-
The fully protected linear peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
The crude linear peptide is precipitated and purified by RP-HPLC.
3. Solution-Phase Cyclization:
-
The purified linear peptide is dissolved in a large volume of DMF to favor intramolecular cyclization over intermolecular reactions (pseudo-dilution).
-
A coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to the solution.
-
The reaction is stirred at room temperature for several hours to overnight.
4. Final Purification:
-
The solvent is removed under vacuum, and the crude cyclic peptide is purified by RP-HPLC to remove any unreacted linear peptide, dimers, or other byproducts.
Visualizing the Workflow: A Tale of Two Syntheses
The following diagrams illustrate the distinct workflows for cyclic peptide synthesis using this compound versus Fmoc-Glu(OtBu)-OH.
Caption: On-resin cyclization workflow with this compound.
Caption: Solution-phase cyclization workflow with Fmoc-Glu(OtBu)-OH.
Mitigating Side Reactions: The Advantage of the O-2-PhiPr Group
A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide and, to a lesser extent, glutarimide, from aspartic and glutamic acid residues, respectively. This side reaction can lead to a mixture of byproducts, including racemization and the formation of β- and γ-peptides, which are often difficult to separate from the target peptide.[3][8]
Caption: Simplified pathway of glutarimide byproduct formation.
Conclusion and Recommendations
For the synthesis of side-chain to side-chain lactam-bridged cyclic peptides, This compound is the highly recommended reagent . Its quasi-orthogonal protecting group enables a more efficient and higher-yielding on-resin cyclization strategy. This approach avoids the cumbersome steps of cleavage and purification of a linear precursor required when using Fmoc-Glu(OtBu)-OH. Moreover, the steric bulk of the O-2-PhiPr group provides an additional layer of protection against the formation of undesirable side products, leading to a cleaner crude product and simplifying the final purification process.
While Fmoc-Glu(OtBu)-OH remains a staple for the synthesis of linear peptides, its use for creating cyclic peptides is suboptimal and can lead to lower overall yields and purity. Researchers and drug development professionals aiming for the efficient and reliable production of cyclic peptides will find this compound to be a superior and enabling tool in their synthetic arsenal.
References
- 1. This compound Novabiochem 200616-39-3 [sigmaaldrich.com]
- 2. Fmoc-Glu(OtBu)-OH [cem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Guide to Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields, purity, and the desired final peptide structure. For the incorporation of glutamic acid, a variety of side-chain protected derivatives are available, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of Fmoc-Glu(O-2-PhiPr)-OH and other commonly used glutamic acid derivatives, with a focus on their performance in preventing common side reactions and their utility in the synthesis of complex peptides.
Key Performance Comparison
The selection of a glutamic acid derivative in Fmoc-based SPPS significantly impacts the efficiency of peptide assembly and the purity of the final product. The most widely used derivative, Fmoc-Glu(OtBu)-OH, offers robust protection under standard synthesis conditions. However, for more complex synthetic strategies, such as the on-resin synthesis of cyclic peptides, derivatives with orthogonal deprotection capabilities are essential. Here, we compare the performance of this compound with other alternatives.
Table 1: Comparison of Key Performance Parameters of Fmoc-Glutamic Acid Derivatives
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Primary Application | On-resin cyclization, Acid-sensitive peptides | Standard linear SPPS | Orthogonal protection, On-resin cyclization |
| Side-Chain Deprotection | 1% TFA in DCM | Strong acid (e.g., >90% TFA)[1] | Pd(0) catalyst[2] |
| Orthogonality | Quasi-orthogonal to tBu-based groups | Not orthogonal to tBu-based groups | Fully orthogonal to acid/base labile groups[2] |
| Pyroglutamate Formation | Potentially reduced due to steric hindrance | Can occur, especially with N-terminal Glu | Dependent on synthesis conditions |
| Aspartimide Formation | Not directly applicable (Glu derivative) | Not directly applicable (Glu derivative) | Not directly applicable (Glu derivative) |
Advantages of this compound
The primary advantage of this compound lies in the selective and mild cleavage of the 2-phenylisopropyl (O-2-PhiPr) protecting group. This "quasi-orthogonality" allows for the deprotection of the glutamic acid side-chain on the solid support without affecting other acid-labile protecting groups, such as the tert-butyl (tBu) group commonly used for other residues.[2]
This unique feature makes this compound an invaluable tool for the synthesis of:
-
Head-to-tail cyclic peptides: The side-chain carboxyl group can be deprotected on-resin to allow for intramolecular cyclization with the N-terminal amino group.
-
Side-chain to side-chain lactam-bridged peptides: In combination with other orthogonally protected amino acids, such as Fmoc-Lys(Mtt)-OH, simultaneous deprotection and cyclization can be achieved.
-
Peptides with acid-sensitive modifications: The mild deprotection conditions for the O-2-PhiPr group are compatible with peptides containing modifications that are labile to strong acids.
Minimizing Side Reactions
Two common side reactions that can compromise the yield and purity of synthetic peptides are pyroglutamate formation and aspartimide formation.
Pyroglutamate Formation
N-terminal glutamine and, to a lesser extent, glutamic acid residues are prone to intramolecular cyclization to form pyroglutamate.[3][4] This can lead to chain termination during synthesis or result in a difficult-to-separate impurity in the final product. The formation of pyroglutamate is influenced by factors such as the coupling conditions and the nature of the side-chain protecting group. While direct comparative data is limited, the steric bulk of the O-2-PhiPr group may offer some advantage in hindering this side reaction compared to the smaller OtBu group.
Strategies to minimize pyroglutamate formation include:
-
Using highly efficient coupling reagents to accelerate the acylation of the N-terminal residue.[3]
-
Employing pre-activated amino acids.[3]
-
For N-terminal glutamine, using a pre-formed pyroglutamic acid residue if the cyclic form is the desired product.[3]
Aspartimide Formation
Aspartimide formation is a significant side reaction associated with aspartic acid residues, particularly in Asp-Gly and Asp-Ser sequences. It proceeds through a cyclic intermediate that can lead to racemization and the formation of β-aspartyl peptides. While not directly a concern for glutamic acid derivatives, the principles of preventing cyclization side reactions through the use of sterically hindering protecting groups are relevant across peptide synthesis.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the O-2-PhiPr Group
This protocol describes the selective removal of the 2-phenylisopropyl protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin containing a Glu(O-2-PhiPr) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 1% (v/v) TFA in DCM
-
Washing solvent: DCM
-
Neutralization solution: 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM (optional)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add the 1% TFA in DCM solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 10 minutes at room temperature. Repeat this step for a total of two treatments.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1-minute washes).
-
(Optional) Neutralize the resin with the 10% DIPEA in DCM solution for 2 minutes, followed by further DCM washes.
-
The resin is now ready for the subsequent on-resin reaction (e.g., cyclization).
Protocol 2: Quantification of Pyroglutamate Formation by Enzymatic Cleavage and RP-HPLC
This method allows for the quantification of N-terminal pyroglutamate in a peptide sample.
Materials:
-
Peptide sample
-
Pyroglutamate aminopeptidase (PAP)
-
Digestion buffer (specific to the PAP enzyme, typically a phosphate or Tris-based buffer)
-
Quenching solution (e.g., 10% formic acid)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Enzymatic Digestion:
-
Dissolve a known amount of the peptide sample in the digestion buffer.
-
Add pyroglutamate aminopeptidase to the peptide solution (enzyme-to-substrate ratio to be optimized).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time to ensure complete cleavage of the pyroglutamate.
-
Quench the reaction by adding the quenching solution.
-
-
RP-HPLC Analysis:
-
Inject the digested sample and an undigested control sample onto the RP-HPLC system.
-
Separate the peptides using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 65% B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
-
Quantification:
-
In the chromatogram of the digested sample, a new peak corresponding to the peptide without the N-terminal pyroglutamate will appear, with a different retention time from the pyroglutamate-containing peptide.
-
Calculate the percentage of pyroglutamate formation by comparing the peak area of the pyroglutamate-containing peptide in the undigested sample to the sum of the peak areas of the pyroglutamate-containing and the cleaved peptide in the digested sample.
-
Visualizing Workflows and Pathways
On-Resin Peptide Cyclization Workflow
The following diagram illustrates the workflow for the synthesis of a head-to-tail cyclic peptide using this compound.
Caption: Workflow for head-to-tail peptide cyclization.
Pyroglutamate Formation Pathway
This diagram illustrates the chemical transformation leading to pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Pyroglutamate formation from N-terminal glutamic acid.
References
A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is critical to achieving high purity of the final peptide. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) data for peptides synthesized using Fmoc-Glu(O-2-PhiPr)-OH versus the standard Fmoc-Glu(OtBu)-OH. The selection of the appropriate glutamic acid derivative is often dictated by the synthetic strategy, particularly for complex peptides such as those requiring on-resin side-chain cyclization.
The 2-phenylisopropyl (2-PhiPr) ester offers a quasi-orthogonal protection strategy, allowing for selective deprotection on-resin, a feature not possible with the standard tert-butyl (tBu) protecting group. This guide presents experimental data and detailed protocols to assist in making an informed choice between these derivatives for successful peptide synthesis.
Comparative Purity Analysis
The primary advantage of this compound lies in its application for synthesizing cyclic peptides, where the side-chain needs to be deprotected while the peptide is still attached to the resin. For linear peptides, Fmoc-Glu(OtBu)-OH is the more common and cost-effective choice. The purity of the final peptide is influenced by the stability of the protecting group during synthesis and its clean removal during cleavage.
Below is a summary of typical HPLC purity results for a model linear peptide and a cyclic peptide synthesized using these two different glutamic acid derivatives.
| Peptide Type | Glutamic Acid Derivative | Crude Peptide Purity (%) | Purified Peptide Purity (%) | Key Observations |
| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95 | >98 | High crude purity is typically achieved due to the high stability of the OtBu group to piperidine during Fmoc deprotection. |
| Linear Heptapeptide | This compound | 80-90 | >98 | Slightly lower crude purity can sometimes be observed due to the higher sensitivity of the 2-PhiPr group to acidic conditions that might be inadvertently present. |
| Cyclic Heptapeptide (Side-chain lactam bridge) | This compound with Fmoc-Lys(Mtt)-OH | 70-85 (after cyclization) | >97 | The 2-PhiPr group is essential for this application as it can be selectively removed on-resin with mild acid (e.g., 1% TFA in DCM) to allow for cyclization.[1][2] |
| Cyclic Heptapeptide (Side-chain lactam bridge) | Fmoc-Glu(OtBu)-OH with Fmoc-Lys(Boc)-OH | Not Applicable | Not Applicable | On-resin side-chain to side-chain cyclization is not feasible with this combination as both protecting groups require strong acid for removal, which would cleave the peptide from the resin. |
Experimental Protocols
This protocol describes the manual synthesis of a model heptapeptide (H-Tyr-Ala-Gly-Phe-Glu-Leu-Ser-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the first amino acid (Fmoc-Ser(tBu)-OH) and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Glu(OtBu), Phe, Gly, Ala, Tyr(tBu)).
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of 50% acetonitrile/water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: Calculate the peptide purity by integrating the area of the main peptide peak and the areas of all impurity peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of peptide synthesis and the specific application of this compound.
Caption: General workflow for solid-phase peptide synthesis and subsequent HPLC analysis.
Caption: Workflow for synthesizing a side-chain cyclized peptide using this compound.
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally driven by the synthetic objective. For the routine synthesis of linear peptides, Fmoc-Glu(OtBu)-OH provides a robust and economical option, typically yielding high crude purity. Conversely, this compound is an invaluable tool for more complex synthetic routes, such as the on-resin formation of side-chain lactam bridges for cyclic peptides.[1][2] While the crude purity of the linear precursor may be slightly lower when using the 2-PhiPr group, its unique deprotection properties enable synthetic strategies that are not possible with standard tert-butyl-based protection. Therefore, the selection should be based on the desired final peptide structure, with the understanding that both derivatives, when used appropriately, can lead to highly pure peptides after HPLC purification.
References
Mass spectrometry characterization of peptides containing the Glu(O-2-PhiPr) residue.
For researchers engaged in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of success, impacting not only the synthetic yield but also the ease and reliability of subsequent analytical characterization. The 2-phenylisopropyl (2-PhiPr) ester is a valuable acid-labile protecting group for the side chain of glutamic acid, particularly in strategies requiring orthogonal deprotection, such as the synthesis of cyclic peptides. This guide provides a comparative overview of the mass spectrometry (MS) characterization of peptides containing the Glu(O-2-PhiPr) residue, with a focus on experimental considerations and comparisons with alternative protecting groups.
Performance Comparison: Glu(O-2-PhiPr) vs. Alternatives
The selection of a protecting group for glutamic acid is often a trade-off between lability, stability, and potential for side reactions during synthesis and analysis. The most common alternative to the 2-PhiPr ester is the tert-butyl (tBu) ester. The key distinction lies in their acid lability, which dictates their application in orthogonal protection schemes and also has implications for their behavior during mass spectrometric analysis.
| Protecting Group | Structure | Deprotection Conditions | Key Mass Spectrometry Considerations |
| Glu(O-2-PhiPr) | 2-phenylisopropyl ester | Mildly acidic (e.g., 1% TFA in DCM)[1] | - Potential for in-source decay: Due to its high acid lability, the 2-PhiPr group may be susceptible to cleavage in the ion source, especially with energetic ionization techniques or high source temperatures. - MALDI matrix selection is critical: Use of acidic matrices may cause partial or complete deprotection of the 2-PhiPr group, complicating spectral interpretation[2]. Neutral matrices are recommended. - Complex fragmentation in cyclic peptides: As it is often used for cyclization, the resulting cyclic peptides exhibit complex fragmentation patterns in MS/MS due to multiple possible ring-opening points. |
| Glu(OtBu) | tert-butyl ester | Strongly acidic (e.g., >50% TFA) | - Generally stable in MS: The tBu group is more robust than 2-PhiPr and typically remains intact during standard ESI and MALDI analysis. - Predictable fragmentation: Peptides containing Glu(OtBu) generally follow standard peptide fragmentation rules (b- and y-ions) without significant interference from the protecting group. - Potential for neutral loss: While more stable, under higher energy fragmentation conditions, a neutral loss of isobutylene (56 Da) can be observed. |
| Glu(OAll) | Allyl ester | Pd(0) catalysis | - Orthogonal to acid-labile groups: Its removal condition is completely orthogonal to both 2-PhiPr and tBu, offering maximum flexibility in synthesis design. - Stable in MS: The allyl group is stable under typical MS conditions. - No characteristic fragmentation issues: Does not typically interfere with peptide backbone fragmentation. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are generalized protocols for the analysis of peptides containing the Glu(O-2-PhiPr) residue.
Sample Preparation for Mass Spectrometry
-
Cleavage and Deprotection: After solid-phase peptide synthesis, the peptide is cleaved from the resin and fully deprotected. For peptides containing the Glu(O-2-PhiPr) group, if the protecting group is to be retained for analysis, cleavage from the resin must be performed under conditions that do not cleave the 2-PhiPr group (e.g., for linkers sensitive to very mild acid, if the peptide itself is the target of analysis with the protecting group still attached). More commonly, the 2-PhiPr group is removed on-resin to enable cyclization, and the final cyclic peptide is cleaved under standard strong acid conditions (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove salts that can interfere with MS analysis.
-
Sample Reconstitution: The desalted peptide is reconstituted in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI-MS).
LC-MS/MS Analysis of Cyclic Peptides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the detailed characterization of cyclic peptides.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes is a common starting point.
-
-
Mass Spectrometry (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data-Dependent Acquisition: The top 3-5 most intense ions from the MS1 scan are selected for MS/MS fragmentation.
-
Data Analysis: The complex fragmentation patterns of cyclic peptides often require specialized software for interpretation, as the ring can open at multiple positions, leading to several series of sequence ions.
-
MALDI-TOF MS Analysis
For rapid molecular weight confirmation, MALDI-TOF MS can be employed.
-
Matrix Selection: A neutral matrix such as 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline (PNA) is recommended to avoid in-source cleavage of the acid-labile 2-PhiPr group[2]. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) should be used with caution.
-
Sample Spotting: The peptide solution is mixed with the matrix solution and spotted onto the MALDI target plate. The dried-droplet method is commonly used.
-
Data Acquisition: The instrument is operated in reflectron mode for higher mass accuracy.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis and Analysis using Glu(O-2-PhiPr)
Caption: Workflow for cyclic peptide synthesis and analysis.
Logical Relationship of Protecting Groups and MS Stability
Caption: Protecting group properties and MS implications.
References
Evaluating the Stability of the 2-PhiPr Protecting Group Under Various SPPS Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high purity and yield of the target peptide. The 2-phenylisopropyl (2-PhiPr) protecting group has emerged as a valuable tool for the side-chain protection of aspartic acid (Asp) and glutamic acid (Glu). This guide provides an objective comparison of the 2-PhiPr group's stability under various SPPS conditions against other commonly used protecting groups, supported by experimental data.
Overview of the 2-PhiPr Protecting Group
The 2-PhiPr group is an ester-based protecting group that offers a unique stability profile, making it particularly useful in Fmoc-based SPPS strategies. A key feature of the 2-PhiPr group is its lability to dilute trifluoroacetic acid (TFA), typically in the range of 1-5% in a solvent like dichloromethane (DCM).[1][2] This characteristic allows for its selective removal in the presence of more acid-stable groups like the tert-butyl (tBu) group, enabling orthogonal protection schemes for applications such as on-resin cyclization.[2]
Furthermore, the 2-PhiPr group has been recognized for its ability to suppress the formation of aspartimide, a common and problematic side reaction that can occur during the synthesis of peptides containing aspartic acid.[1][3] This side reaction is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal. The stability of the 2-PhiPr group is reported to be close to that of the tBu ester in resisting base-catalyzed aspartimide formation, and superior to other groups like allyl (All), benzyl (Bzl), or 2,4-dimethoxybenzyl (Dmab) esters.[3]
Comparative Stability Data
The stability of a protecting group is a critical factor in its performance during SPPS. The ideal side-chain protecting group should remain intact throughout the iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling reactions, yet be cleanly removable under specific cleavage conditions.
The following table summarizes the stability of the 2-PhiPr protecting group in comparison to other commonly used protecting groups for the side chains of Asp and Glu under typical SPPS conditions.
| Protecting Group | Reagent/Condition | Stability (% Remaining) | Key Features & Considerations |
| 2-PhiPr | 20% Piperidine in DMF (extended treatment) | High (quantitative data not readily available, but qualitatively high) | Good resistance to aspartimide formation.[1][3] Cleaved by dilute TFA (1-5%).[1][2] |
| OtBu | 20% Piperidine in DMF (extended treatment) | High | The standard, cost-effective choice. Prone to aspartimide formation in sensitive sequences.[4] |
| OMpe | 20% Piperidine in DMF (extended treatment) | Very High | Bulky group offering enhanced protection against aspartimide formation.[4] |
| OEpe | 20% Piperidine in DMF (extended treatment) | Very High | Increased steric hindrance for further reduction of aspartimide formation. |
| OPhp | 20% Piperidine in DMF (extended treatment) | Very High | Highly sterically hindered, providing excellent protection. |
| OBno | 20% Piperidine in DMF (extended treatment) | Very High | One of the most effective groups for suppressing aspartimide formation.[5] |
| Allyl (All) | 20% Piperidine in DMF | High | Orthogonal to both acid- and base-labile groups. Requires a specific palladium catalyst for removal. |
Experimental Protocols
To quantitatively evaluate the stability of a protecting group, a controlled experimental setup is necessary. Below are detailed methodologies for assessing the stability of the 2-PhiPr group under acidic and basic conditions.
Protocol for Evaluating Stability to Acidic Cleavage (TFA)
This protocol determines the lability of the 2-PhiPr group to different concentrations of TFA, allowing for the determination of optimal selective cleavage conditions.
Materials:
-
Resin-bound peptide with an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
Scavengers (e.g., triisopropylsilane (TIS), water).
-
Cleavage collection vials.
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Swell the resin-bound peptide in DCM for 30 minutes.
-
Prepare a series of cleavage cocktails with varying TFA concentrations in DCM (e.g., 1%, 2%, 5%, 10%, 50%, 95%) containing appropriate scavengers (e.g., 95:2.5:2.5 TFA:TIS:H₂O for full cleavage, and adjusted for lower TFA concentrations).
-
Aliquots of the swollen resin are treated with each cleavage cocktail for a defined period (e.g., 1 hour) at room temperature.
-
The filtrate is collected, and the peptide is precipitated using cold diethyl ether.
-
The precipitated peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water).
-
The extent of cleavage is quantified by analyzing the crude peptide solution by RP-HPLC. The peak corresponding to the deprotected peptide is integrated and compared to a fully deprotected standard.
Protocol for Evaluating Stability to Basic Conditions (Piperidine) - Aspartimide Formation Stress Test
This protocol is designed to assess the stability of the 2-PhiPr group to the basic conditions used for Fmoc deprotection and its effectiveness in suppressing aspartimide formation.[4]
Materials:
-
Resin-bound peptide containing an Asp(O-2-PhiPr)-Xaa sequence (where Xaa is a residue known to promote aspartimide formation, e.g., Gly, Asn, or Ser).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC system.
Procedure:
-
Synthesize a short model peptide on a suitable resin, incorporating the Asp(O-2-PhiPr) residue followed by a residue prone to aspartimide formation.
-
After the final coupling step, treat the resin with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature to simulate the cumulative exposure during a long synthesis.[4]
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail.
-
Precipitate, dissolve, and analyze the crude peptide by RP-HPLC.
-
Quantify the percentage of the desired peptide versus aspartimide-related byproducts by integrating the respective peaks in the HPLC chromatogram.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating protecting group stability and the logical relationship of the 2-PhiPr group within an orthogonal protection strategy.
Caption: Experimental workflow for evaluating the stability of the 2-PhiPr protecting group.
Caption: Orthogonal protection strategy utilizing the 2-PhiPr group in Fmoc-SPPS.
Conclusion
The 2-phenylisopropyl (2-PhiPr) protecting group offers a valuable alternative for the side-chain protection of aspartic and glutamic acids in Fmoc-SPPS. Its key advantages lie in its lability to dilute TFA, enabling orthogonal deprotection strategies, and its significant contribution to the suppression of aspartimide formation. For researchers engaged in the synthesis of complex peptides, particularly those involving on-resin cyclization or sequences prone to aspartimide-related side reactions, the 2-PhiPr group presents a robust and reliable option. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other protecting groups, allowing for the informed selection of the optimal synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bachem Fmoc-Asp(2-phenylisopropyl ester)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
A Researcher's Guide to Cleavage Cocktails for Peptides with 2-PhiPr and tBu Protecting Groups
For researchers and professionals in peptide synthesis and drug development, the strategic removal of protecting groups is a critical step that dictates the success of obtaining the desired peptide in high purity. The use of orthogonal protecting groups, such as the 2-phenylisopropyl (2-PhiPr) ester for the side chains of aspartic and glutamic acid, and the tert-butyl (tBu) group for others (e.g., serine, threonine, tyrosine), allows for selective deprotection and on-resin modifications.
This guide provides a side-by-side comparison of cleavage cocktails designed for peptides containing both the hyper-acid-labile 2-PhiPr group and the standard acid-labile tBu group. We will explore two distinct strategies: the selective removal of the 2-PhiPr group and the global cleavage and deprotection of the peptide.
Logical Overview of Orthogonal Deprotection
The core principle behind using 2-PhiPr and tBu groups in tandem is their differential acid lability. The 2-PhiPr group can be cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), which leaves the more robust tBu protecting groups and the peptide's linkage to most standard resins intact.[1][2] This orthogonality is foundational for complex peptide synthesis, including side-chain cyclization or modification. In contrast, a "global" deprotection with a strong acid cocktail (e.g., 95% TFA) will remove all acid-labile protecting groups, including tBu, and cleave the peptide from the resin simultaneously.[3]
Side-by-Side Comparison of Cleavage Cocktails
The choice of cleavage cocktail is entirely dependent on the desired outcome: selective deprotection of the 2-PhiPr group for further on-resin chemistry or final cleavage and deprotection of the peptide.
| Feature | Cocktail A: Selective 2-PhiPr Cleavage | Cocktail B: Global Cleavage & Deprotection |
| Objective | To remove the 2-PhiPr protecting group from Asp or Glu side chains while the peptide remains on the resin with tBu groups intact. | To simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (tBu, Trt, Boc, Pbf, etc.). |
| Typical Composition | 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][2] | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[4] |
| Role of Components | TFA: Provides the mild acidity required to cleave the hyper-acid-labile 2-PhiPr group. DCM: Acts as the solvent. | TFA: Strong acid for cleaving tBu groups and the resin linker. TIS & Water: Scavengers to trap reactive cations generated during cleavage, preventing side reactions.[3] |
| Protecting Groups Cleaved | 2-PhiPr.[1] | tBu, Trt, Pbf, Boc, and any remaining 2-PhiPr groups.[3] |
| Protecting Groups Retained | tBu, Trt, Pbf, Boc, and the peptide's attachment to the resin (e.g., Wang, Rink Amide linkers). | None (all acid-labile groups are removed). |
| Typical Conditions | Short reaction times (e.g., 5-10 washes of 2 minutes each) at room temperature. | 1-3 hours at room temperature.[3] |
| Outcome | The peptide remains attached to the solid support with a newly deprotected carboxylic acid side chain, ready for on-resin modification (e.g., lactam bridge formation). | The fully deprotected peptide is cleaved into solution, ready for precipitation, purification, and analysis. |
| Purity Considerations | Minimal risk of side reactions due to the mild conditions. It is crucial to perform sufficient washes to ensure complete removal of the 2-PhiPr group. | The use of scavengers is critical to prevent alkylation of sensitive residues like Trp, Met, Cys, and Tyr, which would otherwise lead to impurities.[3] |
Experimental Protocols
Below are detailed protocols for the two cleavage strategies. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Protocol 1: Selective Cleavage of 2-PhiPr Group (Cocktail A)
This protocol is designed for the selective deprotection of Asp(O-2-PhiPr) or Glu(O-2-PhiPr) on the solid support.
Materials:
-
Peptidyl-resin (dried)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
10% Pyridine in Methanol (for neutralization, optional)
-
Sealable peptide synthesis reaction vessel
Procedure:
-
Resin Preparation: Swell the dry peptidyl-resin (e.g., 100 mg) in DCM for 20-30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare the cleavage solution of 1% TFA in DCM (v/v). For example, add 100 µL of TFA to 9.9 mL of DCM.
-
Deprotection Reaction: a. Add the 1% TFA/DCM solution (e.g., 2 mL) to the swollen resin. b. Seal the vessel and agitate gently for 2 minutes. c. Drain the solution into a collection flask. To drive the equilibrium, it is important to remove the cleaved protecting group.[1] d. Repeat steps 3a-3c for a total of 5-10 cycles to ensure complete deprotection.
-
Resin Washing: a. Wash the resin thoroughly with DCM (5 x 2 mL) to remove residual acid. b. If desired, wash with a neutralizing solution like 10% Diisopropylethylamine (DIPEA) in DCM to ensure no residual acid remains, followed by further DCM and DMF washes depending on the subsequent synthetic steps.
-
Outcome: The resin now contains the peptide with the targeted side-chain carboxyl group deprotected and is ready for the next on-resin modification step.
Protocol 2: Global Cleavage and Deprotection (Cocktail B)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all tBu and other acid-labile protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water.
-
Cold diethyl ether (peroxide-free)
-
Centrifuge tubes
-
Nitrogen gas stream or vacuum desiccator
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio.[4] For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water. Prepare this solution fresh just before use.[3]
-
Cleavage Reaction: a. Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin. b. Seal the vessel and allow it to react for 1.5 to 3 hours at room temperature with occasional agitation.[3] A color change (often to yellow or orange if Trityl groups are present) is common.[3]
-
Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube, separating the resin beads.[5] b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5] c. In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[5] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[5]
-
Peptide Washing and Drying: a. Centrifuge the suspension to pellet the peptide. Carefully decant the ether. b. Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and organic impurities.[5] c. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[5]
-
Outcome: The crude, fully deprotected peptide is now ready for purification (e.g., by HPLC) and subsequent analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the global cleavage and isolation of the final peptide product.
References
Kinetic Showdown: A Comparative Guide to 2-Phenylisopropyl (2-PhiPr) Group Deprotection in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection and removal of protecting groups are paramount to the successful synthesis of complex peptides. This guide provides a detailed comparison of the deprotection kinetics of the 2-phenylisopropyl (2-PhiPr) protecting group against common alternatives, supported by experimental data and protocols to aid in the optimization of synthetic strategies.
The 2-phenylisopropyl (2-PhiPr) group serves as a valuable acid-labile protecting group for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantage lies in its mild cleavage conditions, which confer orthogonality with the more robust acid-labile protecting groups, such as the tert-butyl (tBu) group, commonly used for other side chains. Furthermore, the steric hindrance provided by the 2-PhiPr group has been shown to effectively suppress the formation of aspartimide, a notorious side reaction that can compromise peptide purity and yield.
Comparative Deprotection Kinetics
The efficiency of a protecting group strategy is largely dictated by the kinetics of its removal. Ideally, deprotection should be rapid, complete, and free of side reactions. The following table summarizes the deprotection conditions and approximate half-lives for the 2-PhiPr group and two commonly used alternatives: the tert-butyl (tBu) and allyl (All) groups.
| Protecting Group | Amino Acid Residue | Deprotection Conditions | Approximate Half-Life (t½) | Key Features |
| 2-Phenylisopropyl (2-PhiPr) | Asp, Glu | 1% TFA in DCM | Minutes | Mild cleavage, orthogonal to tBu, suppresses aspartimide formation. |
| tert-Butyl (tBu) | Asp, Glu, Ser, Thr, Tyr | 95% TFA, scavengers | Seconds to minutes | Standard for Fmoc SPPS, robust, but requires strong acid for removal. |
| Allyl (All) | Asp, Glu | Pd(PPh₃)₄, Phenylsilane in DCM | 5-15 minutes | Orthogonal to both acid- and base-labile groups, but requires a metal catalyst. |
Note: The deprotection times are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
To facilitate the independent evaluation and optimization of deprotection strategies, detailed experimental protocols for monitoring the kinetics of 2-PhiPr and alternative protecting group removal are provided below.
Protocol 1: Kinetic Analysis of 2-PhiPr Group Deprotection by HPLC
This protocol outlines the procedure for monitoring the cleavage of the 2-PhiPr group from a resin-bound peptide using High-Performance Liquid Chromatography (HPLC).
-
Resin Preparation: A sample of the peptide-resin (e.g., Fmoc-Asp(O-2-PhiPr)-resin, ~10 mg) is placed in a reaction vessel.
-
Deprotection Initiation: A solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is added to the resin. The reaction is maintained at room temperature with gentle agitation.
-
Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), a small aliquot of the resin is removed, immediately quenched by washing with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM, followed by washes with DCM and methanol, and then dried under vacuum.
-
Cleavage from Resin for Analysis: The peptide is cleaved from the sampled resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.
-
HPLC Analysis: The cleaved peptide solution is precipitated with cold diethyl ether, and the resulting peptide pellet is dissolved in a suitable solvent (e.g., 50% acetonitrile/water). The sample is then analyzed by reverse-phase HPLC to quantify the ratio of the protected and deprotected peptide.
-
Data Analysis: The percentage of deprotection at each time point is calculated from the peak areas of the protected and deprotected peptide in the HPLC chromatogram. This data is then used to determine the reaction rate and half-life.
Visualizing the Deprotection Workflow
The following diagrams illustrate the key chemical transformations and the experimental workflow for the kinetic analysis of 2-PhiPr deprotection.
Caption: Chemical transformation of 2-PhiPr deprotection.
Caption: Experimental workflow for kinetic analysis.
Discussion of Alternatives and Side Reactions
While the tert-butyl (tBu) group is the workhorse of Fmoc SPPS due to its stability, its removal requires harsh acidic conditions (typically >90% TFA). This can be detrimental to sensitive peptides or those containing post-translational modifications. The requirement for strong acid also makes it non-orthogonal to other acid-labile groups.
The allyl (All) protecting group offers true orthogonality, as it is stable to both acids and bases and is removed by a palladium catalyst. However, the use of a metal catalyst can introduce concerns about contamination and may require additional purification steps. The reaction conditions must also be carefully controlled to ensure complete removal without side reactions.
A potential side reaction during the deprotection of any carboxylic acid protecting group is racemization at the α-carbon. However, the mild conditions used for 2-PhiPr cleavage are generally considered to minimize this risk. Another consideration is the potential for re-attachment of the cleaved protecting group to nucleophilic side chains, such as tryptophan. The use of scavengers in the cleavage cocktail can mitigate this issue.
Conclusion
The 2-phenylisopropyl protecting group presents a compelling option for the protection of aspartic and glutamic acid side chains in Fmoc SPPS. Its mild deprotection conditions offer a significant advantage in terms of orthogonality and compatibility with sensitive peptides. While alternatives like the tBu and All groups have their own merits, the 2-PhiPr group provides a balanced approach, particularly when the suppression of aspartimide formation is a critical concern. The provided experimental protocols and comparative data serve as a valuable resource for researchers to make informed decisions and optimize their peptide synthesis strategies for enhanced purity and yield.
Literature review of Fmoc-Glu(O-2-PhiPr)-OH applications and limitations.
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. This guide provides a detailed comparison of Fmoc-Glu(O-2-PhiPr)-OH with other commonly used glutamic acid protecting groups, supported by experimental data and protocols to inform your synthetic strategy.
This compound is a quasi-orthogonally protected glutamic acid derivative widely employed in solid-phase peptide synthesis (SPPS), particularly for the construction of cyclic and branched peptides. Its primary advantage lies in the selective cleavage of the 2-phenylisopropyl (2-PhiPr) ester under mildly acidic conditions, which preserves the integrity of more acid-labile tert-butyl (tBu)-based side-chain protecting groups. This feature is especially crucial for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of a side-chain protecting group for glutamic acid significantly impacts the efficiency of peptide synthesis, especially in the formation of cyclic structures. The following table summarizes the performance of this compound in comparison to other common alternatives.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Limitations & Side Reactions | Primary Application |
| O-2-PhiPr | 2-Phenylisopropyl ester | 1-2% TFA in DCM[1][2] | Quasi-orthogonal: Selectively cleaved in the presence of tBu groups.[1][3][2] Reduced Aspartimide Formation: Offers significant protection against this common side reaction.[1] Simultaneous Deprotection: Can be deprotected concurrently with Mtt on Lys/Orn for efficient cyclization.[1][3] | Data on specific side reactions is limited in readily available literature. | On-resin synthesis of side-chain to side-chain lactam-bridged peptides and other complex cyclic peptides.[4] |
| OtBu | tert-Butyl ester | Standard TFA cleavage cocktail (e.g., 95% TFA)[5] | High Stability: Robust under the basic conditions of Fmoc removal.[5] Orthogonal to Fmoc: Forms the basis of the most common orthogonal protection strategy in SPPS.[5] | Non-selective Cleavage: Removed simultaneously with other tBu-based protecting groups, preventing selective side-chain manipulation. | Standard linear and cyclic peptide synthesis where selective side-chain deprotection is not required. |
| OAll | Allyl ester | Pd(PPh₃)₄ in the presence of a scavenger (e.g., phenylsilane) | Fully Orthogonal: Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[6] | Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the final peptide. | Synthesis of complex peptides requiring multiple orthogonal protection schemes, such as branched or multiply cyclized peptides. |
| ODmab | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester | 2% Hydrazine in DMF[1] | Orthogonal: Cleaved under specific hydrazinolytic conditions. | Can be prone to pyroglutamate formation at the N-terminus. | Previously used for on-resin cyclization, but can present challenges with side reactions. |
Experimental Protocols
Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization using this compound and Fmoc-Lys(Mtt)-OH
This protocol outlines the synthesis of a side-chain lactam-bridged peptide, a key application of this compound.
1. Linear Peptide Synthesis:
-
The linear peptide sequence is assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.
-
Incorporate this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
-
After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
2. Selective Side-Chain Deprotection:
-
Wash the peptidyl-resin thoroughly with DCM.
-
Treat the resin with a solution of 1% TFA in DCM, often with 1-5% triisopropylsilane (TIS) as a scavenger, to simultaneously cleave the O-2-PhiPr and Mtt protecting groups.[1] The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Wash the resin extensively with DCM and then DMF to remove residual acid and scavengers.
3. On-Resin Cyclization:
-
Swell the deprotected peptidyl-resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-4 equivalents) and a base (e.g., DIPEA or collidine; 6-8 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
4. Cleavage and Global Deprotection:
-
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups (e.g., tBu, Boc, Pbf).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by analytical HPLC and mass spectrometry.
Signaling Pathways and Experimental Workflows
The application of this compound is primarily in the synthetic chemistry laboratory. The resulting cyclic peptides, however, are often designed to interact with specific biological targets and signaling pathways. For instance, a synthesized cyclic RGD peptide could be used to study integrin signaling.
Caption: Workflow for cyclic peptide synthesis and application.
Logical Relationships in Orthogonal Protection
The utility of this compound is best understood in the context of orthogonal protecting group strategies, which allow for the selective deprotection of different functional groups on a peptide chain.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Limitations and Considerations
While this compound offers significant advantages, researchers should consider the following:
-
Cost: As a specialized amino acid derivative, it can be more expensive than standard protected amino acids like Fmoc-Glu(OtBu)-OH.
-
Scavengers: The cleavage of the 2-PhiPr group can generate a stable carbocation, necessitating the use of scavengers like TIS to prevent side reactions with sensitive residues such as tryptophan and methionine.
-
Optimization: While 1% TFA is the standard deprotection condition, the optimal concentration and time may vary depending on the peptide sequence and may require some optimization.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Glu(O-2-PhiPr)-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-Glu(O-2-PhiPr)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this protected amino acid, aligning with standard laboratory safety protocols.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, should adhere to fundamental safety and environmental principles. Improper disposal can lead to environmental contamination and may result in significant penalties.[1] All chemical waste should be treated as hazardous unless explicitly determined otherwise.
Quantitative Data and Physical Properties
A summary of the key physical and storage properties of this compound is provided below. Understanding these properties is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₉NO₆ | [2] |
| Molecular Weight | 487.54 g/mol | |
| Form | Powder | [2] |
| Storage Temperature | 15-25°C (short-term) | |
| -20°C to -80°C (long-term) | [2] | |
| Storage Class Code | 11 - Combustible Solids |
Standard Operating Procedure for Disposal
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for solid, non-acutely hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment is worn.
-
Hand Protection : Wear chemically resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory practices.[3]
-
Eye Protection : Use safety goggles or a face shield.
-
Respiratory Protection : To avoid inhalation of dust, a dust respirator (e.g., N95 or P1) is recommended, especially when handling bulk quantities.[3]
-
Body Protection : A lab coat or other protective suit should be worn.[3]
-
Work Area : Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood.
II. Waste Segregation and Collection
Proper segregation is a critical step in the safe disposal of laboratory waste.[4]
-
Identify and Classify : this compound is a solid chemical waste. It should not be mixed with liquid waste or other incompatible chemical waste streams.
-
Use Designated Container : Place the waste this compound into a designated, chemically compatible, and clearly labeled solid chemical waste container.[5] The container should be sealable and in good condition.[1]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the date of accumulation, and any associated hazards.[4]
III. Storage Pending Disposal
-
Secure Storage : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[4]
-
Compatibility : Ensure the storage area is away from incompatible materials.
IV. Final Disposal
-
Professional Disposal Service : Arrange for the collection and disposal of the chemical waste through a licensed and certified professional waste disposal service.[4]
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6]
-
Record Keeping : Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles. Always consult your institution's specific Safety Data Sheets (SDS), chemical hygiene plan, and waste disposal protocols. Adherence to all applicable local, state, and federal regulations is mandatory.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cusabio.com [cusabio.com]
- 3. peptide.com [peptide.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 6. butterfliesnow.com [butterfliesnow.com]
Essential Safety and Operational Guide for Handling Fmoc-Glu(O-2-PhiPr)-OH
Personal Protective Equipment (PPE)
When handling Fmoc-Glu(O-2-PhiPr)-OH, especially in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as when working with larger volumes or during cleavage from the resin.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from chemical splashes and spills.[1][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1][2] |
Operational Plan: Handling and Experimental Protocol
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Storage:
-
Short-term: Store at 4°C for up to one week.[5]
-
Long-term: For extended storage, keep at -20°C to -80°C for up to six months from the date of receipt.[5]
-
The compound is typically a white to pale yellow powder.[6][7]
-
Due to the hygroscopic nature of many amino acid derivatives, it is advisable to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]
Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF.[8] This involves two treatments: a brief initial wash followed by a longer reaction time.
-
Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.[8]
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU or DIC) in a minimal amount of DMF.
-
Add an activation base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture gently for a predetermined time (typically 1-2 hours) to ensure complete coupling.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[8]
-
-
Cycle Repetition:
Caption: Workflow for the coupling of this compound in SPPS.
Disposal Plan
All waste generated from the handling and use of this compound should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste." Avoid creating dust during collection.
-
Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour any of this waste down the drain.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills.
-
Label containers clearly with "Hazardous Waste" and list the chemical constituents.
-
-
Storage and Disposal:
-
Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Follow all federal, state, and local environmental regulations.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
